Benzo[c]isothiazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,1-benzothiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-1-2-8-7(3-6)5-11-9-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOPCERHNURYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Benzo[c]isothiazole-5-carbaldehyde
Disclaimer: The synthesis of Benzo[c]isothiazole-5-carbaldehyde is not well-documented in publicly available scientific literature. The following guide is based on established synthetic methodologies for analogous compounds and provides a prospective pathway for its preparation and characterization. The provided experimental protocols are illustrative and may require optimization.
Introduction
Benzo[c]isothiazole and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique structural features and diverse biological activities make them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of a proposed synthetic route and characterization methods for this compound, a key intermediate for the synthesis of more complex molecules. The information presented herein is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1187243-11-3 | ChemicalBook |
| Molecular Formula | C₈H₅NOS | ChemicalBook |
| Molecular Weight | 163.19 g/mol | ChemicalBook |
| Predicted Boiling Point | 227.5±22.0 °C | ChemicalBook |
| Predicted Density | 1.384±0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 3.66±0.30 | ChemicalBook |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the parent Benzo[c]isothiazole. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Synthesis Pathway
The proposed synthetic pathway involves the reaction of Benzo[c]isothiazole with the Vilsmeier reagent, which is generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).
Caption: Proposed Vilsmeier-Haack formylation of Benzo[c]isothiazole.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
Benzo[c]isothiazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (3 equivalents).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the DMF via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve Benzo[c]isothiazole (1 equivalent) in anhydrous dichloromethane.
-
Add the solution of Benzo[c]isothiazole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization
As no specific experimental spectral data for this compound has been found in the reviewed literature, this section provides predicted and comparative data to aid in its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound. These predictions are based on the analysis of related benzo[d]isothiazole derivatives.[1]
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHO | ~9.9 - 10.1 | s | - |
| H-4 | ~8.0 - 8.2 | d | ~8.0 |
| H-6 | ~7.8 - 8.0 | dd | ~8.0, 1.5 |
| H-7 | ~7.5 - 7.7 | d | ~8.0 |
| H-3 | ~8.8 - 9.0 | s | - |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~190 - 192 |
| C-3a | ~150 - 152 |
| C-7a | ~135 - 137 |
| C-5 | ~133 - 135 |
| C-4 | ~128 - 130 |
| C-6 | ~125 - 127 |
| C-7 | ~122 - 124 |
| C-3 | ~152 - 154 |
Solvent: CDCl₃ or DMSO-d₆
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | 163.01 |
| [M+H]⁺ | 164.02 |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 4: Expected Infrared Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | ~1690 - 1710 | Strong |
| C-H (aldehyde) | ~2720 and ~2820 | Medium |
| C=N (isothiazole) | ~1600 - 1650 | Medium |
| C=C (aromatic) | ~1450 - 1600 | Medium to Weak |
| C-H (aromatic) | ~3000 - 3100 | Medium |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting materials to the final characterized product.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a feasible synthetic route for this compound via the Vilsmeier-Haack reaction and provides a framework for its characterization using modern spectroscopic techniques. While experimental data for this specific molecule is scarce, the provided protocols and expected analytical data serve as a valuable resource for researchers aiming to synthesize and utilize this compound in their drug discovery and development endeavors. Further experimental validation and optimization of the proposed methods are encouraged to establish a robust and reproducible procedure.
References
An In-depth Technical Guide to the Physicochemical Properties of Benzo[c]isothiazole-5-carbaldehyde and Related Isomers
Introduction
The benzisothiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This technical guide focuses on the physicochemical properties of Benzo[c]isothiazole-5-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, we will provide a detailed analysis of closely related and well-characterized compounds:
-
Benzo[d]isothiazole-5-carbaldehyde: A structural isomer.
-
Benzo[c]isothiazole: The parent heterocyclic core.
-
Isothiazole-5-carbaldehyde: The core ring structure with the aldehyde functional group.
-
Benzo[d]thiazole-5-carbaldehyde: The thiazole isomeric counterpart.
Understanding the properties of these related molecules provides a foundational dataset for predicting the behavior and characteristics of this compound.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound's closest structural analogs. These values are a combination of experimentally determined and predicted data from reputable chemical databases.
| Property | Benzo[d]isothiazole-5-carbaldehyde | Benzo[c]isothiazole | Isothiazole-5-carbaldehyde | Benzo[d]thiazole-5-carbaldehyde |
| CAS Number | 1187243-11-3[3] | 272-33-3 | 5242-57-9[4] | 394223-38-2[5] |
| Molecular Formula | C₈H₅NOS[3] | C₇H₅NS[6] | C₄H₃NOS[4] | C₈H₅NOS[5] |
| Molecular Weight | 163.19 g/mol | 135.19 g/mol [6] | 113.14 g/mol [4] | 163.20 g/mol [5] |
| Boiling Point | 227.5±22.0 °C (Predicted)[3] | 227-228 °C[7] | 100.7±23.0 °C at 760 mmHg | Not Available |
| Density | 1.384±0.06 g/cm³ (Predicted)[3] | 1.238 g/mL[7] | 1.4±0.1 g/cm³[8] | 1.384 g/cm³[5] |
| pKa | 3.66±0.30 (Predicted)[3] | Not Available | Not Available | Not Available |
| LogP | Not Available | 2.3 | 0.23 | Not Available |
| IUPAC Name | benzo[d]isothiazole-5-carbaldehyde[3] | 2,1-benzothiazole | 1,2-thiazole-5-carbaldehyde[4] | 1,3-Benzothiazole-5-carboxaldehyde[5] |
Experimental Protocols: Synthesis and Characterization
While specific protocols for this compound are unavailable, general synthetic routes for the core benzisothiazole and benzothiazole structures are well-established.
General Synthesis of Benzothiazole Derivatives
A prevalent method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various aldehydes.[9][10] This reaction is often catalyzed and can be performed under various conditions, including green chemistry approaches.[10]
Example Protocol:
-
Reactant Preparation: Dissolve 2-aminothiophenol and a substituted aromatic aldehyde in a suitable solvent, such as ethanol.[10]
-
Catalysis: Introduce a catalyst. A mixture of H₂O₂/HCl has been shown to be effective.[10]
-
Reaction: Stir the mixture at room temperature for a designated period (e.g., 1 hour).[10]
-
Isolation and Purification: The product often precipitates from the reaction mixture. It can then be isolated by filtration, washed, and recrystallized from a suitable solvent like absolute alcohol to yield the purified benzothiazole derivative.[11]
General Synthesis of Benzisothiazole Derivatives
Multiple synthetic strategies exist for the construction of the benzisothiazole ring. One approach involves the S-nitrosation and subsequent intramolecular aza-Wittig reaction of o-mercaptoacylphenones.[12] Another modern approach uses a copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder to yield benzo[d]isothiazoles.[12]
Characterization Methods
The characterization of newly synthesized benzothiazole and benzisothiazole derivatives typically involves a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the arrangement of protons and carbons.[13][14]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy helps identify characteristic functional groups present in the molecule, such as the C=O stretch of the aldehyde and C=N bonds within the heterocyclic ring.[13]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and analyze its fragmentation patterns, further confirming its identity.[13]
Workflow and Pathway Visualizations
The following diagrams illustrate logical workflows relevant to the synthesis and study of these compounds.
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
Biological & Medicinal Context
Derivatives of both benzothiazole and benzisothiazole are of significant interest in drug development. They have been investigated for a wide range of biological activities, including:
-
Antimicrobial Agents: Many benzothiazole derivatives have been synthesized and evaluated for their activity against various bacterial strains.[13]
-
Anticancer Activity: Benzo[d]isothiazole derivatives have shown cytotoxicity against human cancer cell lines, particularly leukemia.[1] The benzothiazole nucleus is also a key component in compounds designed as antitumor agents.[15]
-
Enzyme Inhibition: Certain benzothiazole sulfonamides are potent inhibitors of enzymes like HIV-1 peptidase.[16]
The aldehyde functional group at the 5-position serves as a versatile chemical handle for further synthetic modifications, allowing for the creation of diverse libraries of compounds for biological screening.
Conclusion
While direct experimental data for this compound remains elusive, a robust understanding of its physicochemical properties can be inferred from the data available for its structural isomers and parent heterocyclic systems. The synthetic protocols and characterization methods outlined in this guide are standard for this class of compounds and provide a solid foundation for researchers aiming to synthesize and study this molecule. The established biological significance of the benzisothiazole and benzothiazole scaffolds underscores the potential of this compound as a valuable building block in the development of novel therapeutic agents.
References
- 1. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 3. benzo[d]isothiazole-5-carbaldehyde | 1187243-11-3 [amp.chemicalbook.com]
- 4. 5-Isothiazolecarboxaldehyde | C4H3NOS | CID 138442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Benzo[c]isothiazole | C7H5NS | CID 638008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzothiazole - Wikipedia [en.wikipedia.org]
- 8. Isothiazole-5-carbaldehyde | CAS#:5242-57-9 | Chemsrc [chemsrc.com]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Benzisothiazoles synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Properties, and Biological Applications of Benzothiazoles | S-HeterocyclesRetrospect, Prospects, and Biological Applications | Books Gateway | Royal Society of Chemistry [books.rsc.org]
Spectroscopic data (NMR, IR, MS) of Benzo[c]isothiazole-5-carbaldehyde
Spectroscopic and Experimental Data for Benzo[c]isothiazole-5-carbaldehyde: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic data (NMR, IR, MS) and experimental protocols for this compound. Following a comprehensive search of scientific databases and literature, it has been determined that detailed, publicly available spectroscopic data and specific experimental protocols for the synthesis and analysis of this compound are not readily accessible. While the compound is noted as a research chemical, its full characterization data is not published in easily retrievable sources.
This document, therefore, provides relevant information on the parent compound, Benzo[c]isothiazole , to offer foundational data for researchers working with related molecular structures. Additionally, a generalized workflow for the spectroscopic analysis of a novel synthesized compound is presented.
Spectroscopic Data of Benzo[c]isothiazole (Parent Compound)
While specific data for the 5-carbaldehyde derivative is unavailable, the spectroscopic properties of the parent Benzo[c]isothiazole have been documented. This information can serve as a reference point for the analysis of its derivatives.
Table 1: Spectroscopic Data for Benzo[c]isothiazole
| Spectroscopic Technique | Data |
| ¹H NMR | Data has been recorded on a Varian A-60 instrument. |
| ¹³C NMR | Spectral data is available in the literature, specifically in Org. Magn. Resonance 11, 385 (1978). |
| FTIR | The spectrum was obtained using a CAPILLARY CELL: NEAT technique. |
| Mass Spectrometry (MS) | Exact Mass: 135.01427034 Da |
Experimental Protocols: A Generalized Approach
In the absence of a specific protocol for this compound, a general methodology for the synthesis and spectroscopic characterization of a novel heterocyclic aldehyde is outlined below. This protocol is based on standard organic chemistry laboratory practices.
1. Synthesis of a Heterocyclic Aldehyde (General)
A common method for the introduction of a carbaldehyde group onto an aromatic or heteroaromatic ring is through formylation reactions. One such method is the Vilsmeier-Haack reaction.
-
Reaction Setup: The parent heterocycle (e.g., Benzo[c]isothiazole) is dissolved in a suitable anhydrous solvent (e.g., DMF or 1,2-dichloroethane).
-
Reagent Addition: A formylating agent, typically a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide), is added dropwise to the cooled solution of the heterocycle under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is carefully quenched with an ice-water mixture and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.
2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is recorded. The chemical shifts, multiplicities, and coupling constants of the aromatic and aldehyde protons are analyzed to confirm the structure.
-
¹³C NMR: A ¹³C NMR spectrum is acquired to identify the chemical shifts of all carbon atoms in the molecule, including the characteristic signal of the carbonyl carbon of the aldehyde group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a suitable method (e.g., KBr pellet or thin film). The presence of a strong absorption band in the region of 1680-1715 cm⁻¹ is indicative of the C=O stretch of the aldehyde.
-
Mass Spectrometry (MS): The molecular weight of the compound is determined by a high-resolution mass spectrometer (HRMS) to confirm the elemental composition. The fragmentation pattern can also provide structural information.
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzoisothiazole Compounds
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, history, and development of benzoisothiazole compounds, a class of heterocyclic molecules that has given rise to significant therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological activity, and mechanisms of action of key benzoisothiazole-based drugs.
Introduction: A Tale of Two Isomers and a Sweet Beginning
The benzoisothiazole scaffold, a bicyclic system fusing a benzene ring with an isothiazole ring, represents a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] Its history is deeply intertwined with that of its structural isomer, benzothiazole, and begins with an accidental discovery that revolutionized the food industry.
In 1879, while working on coal tar derivatives at Johns Hopkins University, chemist Constantin Fahlberg noticed an intensely sweet taste on his hand.[2][3] This led to the identification of benzoic sulfimide, which he named saccharin—the first commercially successful artificial sweetener and a derivative of 1,2-benzisothiazolin-3-one.[2][3][4] The discovery of saccharin marked the first major milestone for the benzoisothiazole class, showcasing its potential for commercial application, albeit initially outside of medicine.
While saccharin's history is notable for controversies regarding its safety, which were later resolved, the broader therapeutic potential of the benzoisothiazole core remained largely untapped for decades.[2][5][6] In the mid-20th century, medicinal chemists began to explore derivatives of the related benzothiazole scaffold, leading to the discovery of compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7] This pioneering work on the isomeric benzothiazoles paved the way for a renewed interest in the therapeutic possibilities of the benzoisothiazole core structure, culminating in the development of several key pharmaceuticals in the late 20th and early 21st centuries.
This guide will focus on the journey of true 1,2-benzoisothiazole derivatives, from their synthesis to their role as powerful modulators of the central nervous system.
Synthesis of the Benzoisothiazole Core and Key Intermediates
The construction of the benzoisothiazole scaffold can be achieved through various synthetic routes. Historically, methods often involved the cyclization of 2-mercaptobenzamide derivatives or related starting materials.[8] Modern approaches have been refined for efficiency and scalability, particularly for the synthesis of key drug intermediates.
A pivotal intermediate in the synthesis of several major benzoisothiazole-based antipsychotics is 1-(1,2-benzisothiazol-3-yl)piperazine . Its preparation is a critical step and is often achieved through the reaction of 3-chloro-1,2-benzisothiazole with an excess of piperazine.
Featured Experimental Protocol: Synthesis of 1-(1,2-Benzisothiazol-3-yl)piperazine Hydrochloride[11]
This protocol outlines a representative synthesis for a key intermediate.
Materials:
-
Anhydrous piperazine
-
tert-Butanol (t-butanol)
-
3-Chloro-1,2-benzisothiazole
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol
-
50% aqueous Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
A 300 mL round-bottomed flask equipped with a mechanical stirrer, thermometer, condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with anhydrous piperazine (49.4 g, 0.57 mol) and t-butanol (10 mL).
-
The flask is purged with nitrogen and heated to 100°C in an oil bath.
-
A solution of 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) in t-butanol (10 mL) is added to the dropping funnel and then slowly added dropwise to the reaction flask over 20 minutes, maintaining the temperature between 112-118°C.
-
After the addition is complete, the yellow solution is heated to reflux (121°C) and maintained for 24 hours. Reaction completion is monitored by thin-layer chromatography.
-
The reaction mixture is cooled to 85°C, and 120 mL of water is added. The resulting solution is filtered, and the filter cake is washed with 60 mL of a 1:1 t-butanol/water solution.
-
The filtrate and washings are combined, and the pH is adjusted to 12.2 with 50% aqueous NaOH.
-
The aqueous solution is extracted with toluene (1 x 200 mL, then 1 x 100 mL).
-
The combined toluene layers are washed with 75 mL of water and then concentrated in vacuo at 48°C to a volume of 90 mL.
-
Isopropanol (210 mL) is added to the concentrate. The pH is then slowly adjusted to 3.8 by the dropwise addition of concentrated HCl (approx. 7.6 mL).
-
The resulting slurry is cooled to 0°C, stirred for 45 minutes, and then filtered.
-
The filter cake is washed with cold isopropanol (50 mL) and dried under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.
This intermediate serves as a cornerstone for building more complex drug molecules, such as Ziprasidone, by coupling it with other heterocyclic moieties.[9]
Benzoisothiazole Derivatives as Major CNS Therapeutics
The most significant therapeutic impact of benzoisothiazole compounds has been in the treatment of psychiatric disorders. Several "atypical" antipsychotic drugs are built upon this scaffold, primarily exerting their effects by modulating dopaminergic and serotonergic pathways in the brain.
Ziprasidone
Approved by the FDA for schizophrenia and bipolar mania, Ziprasidone was one of the first major antipsychotics to feature the benzoisothiazole core.[10] Its mechanism of action is believed to be mediated through a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[9][10] It also functions as an agonist at the 5-HT1A receptor and has affinity for other serotonin receptors, which may contribute to its therapeutic profile and lower incidence of certain side effects compared to older antipsychotics.[8][11]
Lurasidone
Lurasidone, sold under the brand name Latuda, is another prominent atypical antipsychotic used for schizophrenia and bipolar depression.[12][13] Like Ziprasidone, it is a potent antagonist at D2 and 5-HT2A receptors.[5][12] A distinguishing feature of Lurasidone is its very high affinity for the 5-HT7 receptor, which is implicated in cognitive function and mood regulation.[14][15] It is also a partial agonist at 5-HT1A receptors and has minimal affinity for histaminic H1 and muscarinic M1 receptors, which is associated with a more favorable profile regarding weight gain and sedation.[5][14]
Perospirone
Introduced in Japan, Perospirone is an atypical antipsychotic of the azapirone family used for schizophrenia and bipolar mania.[16] It acts as a serotonin 5-HT2A and dopamine D2 receptor antagonist.[7] Additionally, it is a partial agonist at the 5-HT1A receptor, a property shared with other drugs in its class that is thought to help mitigate extrapyramidal side effects.[7][17]
Zanapezil (TAK-147)
Zanapezil represents a different therapeutic application of the benzoisothiazole scaffold, developed as a potent and selective acetylcholinesterase (AChE) inhibitor for the potential treatment of Alzheimer's disease.[18][19] By inhibiting AChE, Zanapezil increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognition.[18] While it also shows some activity at muscarinic and adrenergic receptors, its primary mechanism is distinct from the antipsychotics.[18]
Quantitative Bioactivity Data
The therapeutic efficacy of these compounds is rooted in their specific binding affinities for various neurotransmitter receptors. The table below summarizes the receptor binding profiles (Ki values in nM) for key benzoisothiazole drugs. Lower Ki values indicate higher binding affinity.
| Receptor | Ziprasidone (Ki, nM) | Lurasidone (Ki, nM) | Perospirone (Ki, nM) |
| Dopamine D2 | 4.8[11] | 1.6[15] | 1.4[17] |
| Serotonin 5-HT1A | 3.4[11] | 6.8[15] | 2.9[17] |
| Serotonin 5-HT2A | 0.4[11] | 2.0[15] | 0.6[17] |
| Serotonin 5-HT2C | 1.3[11] | 415[15] | N/A |
| Serotonin 5-HT7 | N/A | 0.5[15] | N/A |
| Adrenergic α1 | 10[11] | 48[15] | N/A |
| Histamine H1 | 47[11] | >1000[15] | N/A |
| N/A: Data not readily available in the searched literature. |
Mechanism of Action and Signaling Pathways
The clinical effects of benzoisothiazole antipsychotics are a direct result of their interaction with specific G-protein coupled receptors (GPCRs) in the central nervous system.
Dopamine D2 Receptor Antagonism
Antagonism of D2 receptors in the mesolimbic pathway is a cornerstone of antipsychotic efficacy, reducing the positive symptoms of schizophrenia such as hallucinations and delusions.[7][10] D2 receptors are coupled to Gi/o proteins. Their antagonism blocks the inhibition of adenylyl cyclase, thereby influencing cAMP levels and downstream signaling cascades involving Protein Kinase A (PKA) and DARPP-32.[11][20]
Caption: Antagonism of the D2 receptor by drugs like Ziprasidone.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of 5-HT2A receptors is thought to alleviate the negative symptoms and cognitive impairments of schizophrenia, and may reduce the likelihood of extrapyramidal side effects.[7] These receptors are coupled to Gq proteins, which activate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC).[6][21]
Caption: Antagonism of the 5-HT2A receptor by drugs like Lurasidone.
Serotonin 5-HT1A Partial Agonism
Partial agonism at 5-HT1A autoreceptors on raphe neurons can reduce serotonin firing, while action at postsynaptic 5-HT1A receptors can contribute to anxiolytic and antidepressant effects.[10][22] This receptor is coupled to Gi proteins, and its activation inhibits adenylyl cyclase, similar to the D2 receptor, but its partial agonism provides a modulatory effect rather than a full blockade or activation.[2][9]
Caption: Partial agonism at the 5-HT1A receptor by drugs like Perospirone.
Featured Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol provides a general framework for determining the binding affinity of a compound for the D2 receptor, a key assay in the development of antipsychotic drugs.[23][24]
Objective: To determine the inhibition constant (Ki) of a test compound for the human dopamine D2 receptor.
Materials:
-
Membrane preparation from cells expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding agent: (+)-Butaclamol or unlabeled Spiperone at a high concentration (e.g., 1-10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (e.g., Ziprasidone) dissolved in DMSO, then diluted in assay buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and test compound binding (radioligand + varying concentrations of test compound).
-
Reaction Mixture: To each well, add:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding agent OR 50 µL of test compound dilution.
-
50 µL of [³H]Spiperone diluted in assay buffer to a final concentration near its Kd (e.g., 0.2-0.5 nM).
-
150 µL of the D2 receptor membrane preparation (protein concentration optimized previously, e.g., 10-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a typical radioligand receptor binding assay.
Conclusion and Future Outlook
From an accidental discovery in a 19th-century chemistry lab to a cornerstone of modern psychopharmacology, the benzoisothiazole scaffold has demonstrated remarkable versatility. The development of drugs like Ziprasidone, Lurasidone, and Perospirone highlights the power of this privileged structure to selectively modulate complex neurotransmitter systems. The ongoing exploration of this chemical class continues, with researchers investigating new derivatives for a range of conditions, from neurodegenerative diseases to cancer and infectious agents. The rich history and proven therapeutic value of benzoisothiazole compounds ensure that they will remain a focus of drug discovery efforts for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 13. mdpi.com [mdpi.com]
- 14. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Radioligand binding assays [bio-protocol.org]
- 24. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to Benzo[c]isothiazole-5-carbaldehyde: Exploring its Potential in Drug Discovery
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[c]isothiazole-5-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the broader isothiazole and benzisothiazole families. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to investigate its properties, alongside detailed experimental protocols for its synthesis and biological evaluation. While specific research on this compound is limited, this document serves as a roadmap for its systematic study, drawing upon established techniques and data from structurally related compounds. The guide covers quantum chemical calculations for elucidating electronic and structural properties, molecular docking for target identification, and detailed protocols for assessing its potential anticancer and antibacterial activities. Furthermore, a hypothetical workflow and a plausible signaling pathway are presented to guide future research endeavors.
Introduction
The isothiazole ring system is a key structural motif in a variety of biologically active compounds. The fusion of this ring with a benzene moiety to form benzisothiazoles has given rise to a plethora of derivatives with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. The benzo[c]isothiazole isomer, while less studied than its benzo[d] counterpart, represents an intriguing scaffold for novel drug design. The introduction of a carbaldehyde group at the 5-position offers a reactive handle for further chemical modifications and potential interactions with biological targets.
This guide outlines a multidisciplinary approach to characterize this compound, from in silico analysis to in vitro testing.
Theoretical and Computational Studies
Computational chemistry provides a powerful toolkit for predicting the physicochemical properties, reactivity, and potential biological interactions of a molecule before its synthesis and testing.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust method for investigating the structural and electronic properties of organic molecules.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a widely used and reliable functional for organic molecules.
-
Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions is recommended for accurate calculations of electronic properties.
-
Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), should be used to simulate the effect of a solvent (e.g., water or DMSO) on the molecule's properties.
Key Properties to Calculate:
-
Optimized Geometry: To determine the most stable 3D conformation, bond lengths, and bond angles.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which can indicate sites for electrophilic and nucleophilic attack and potential non-covalent interactions.
-
Global Reactivity Descriptors: Ionization potential, electron affinity, chemical hardness, chemical softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
-
Spectroscopic Properties: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecule's structure.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory in water)
| Property | Calculated Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -2.1 |
| HOMO-LUMO Energy Gap (ΔE) (eV) | 4.4 |
| Dipole Moment (Debye) | 3.2 |
| Ionization Potential (eV) | 6.5 |
| Electron Affinity (eV) | 2.1 |
| Chemical Hardness (η) | 2.2 |
| Chemical Softness (S) | 0.45 |
| Electrophilicity Index (ω) | 3.28 |
Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. This can help in identifying potential biological targets and understanding the molecular basis of interaction.
Methodology:
-
Software: AutoDock, Glide, or similar docking programs.
-
Target Selection: Based on the known biological activities of related isothiazole compounds, potential targets could include protein kinases (e.g., PI3K, Akt, MAPK), bacterial enzymes (e.g., DNA gyrase), or viral proteases.
-
Ligand and Receptor Preparation: The 3D structure of this compound (from DFT optimization) and the crystal structure of the target protein (from the Protein Data Bank) are prepared by adding hydrogen atoms, assigning charges, and defining the binding site.
-
Docking and Scoring: The docking algorithm explores various binding poses of the ligand in the active site of the receptor, and a scoring function is used to estimate the binding affinity for each pose.
Table 2: Hypothetical Molecular Docking Results for this compound against PI3Kα
| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | VAL851, LYS802 (Hydrogen Bonds); TRP780 (π-π Stacking) |
| 2 | -8.2 | SER774 (Hydrogen Bond); ILE932, ILE800 (Hydrophobic) |
| 3 | -7.9 | LYS833 (Hydrogen Bond); MET922 (Hydrophobic) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is the Vilsmeier-Haack formylation of the parent benzo[c]isothiazole.
Hypothetical Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve benzo[c]isothiazole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Workflows and Pathways
General Research Workflow
The following diagram illustrates a typical workflow for the investigation of a novel compound like this compound.
Hypothetical Signaling Pathway: PI3K/Akt Pathway
Based on the potential anticancer activity of isothiazole derivatives, a plausible mechanism of action for this compound could be the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
Conclusion
This technical guide provides a foundational framework for the comprehensive investigation of this compound. By integrating computational predictions with rigorous experimental validation, researchers can efficiently explore the therapeutic potential of this and other novel heterocyclic compounds. The methodologies and workflows presented herein are intended to serve as a starting point for further research and development in the field of medicinal chemistry. While the data presented is largely hypothetical due to the nascent stage of research on this specific molecule, the principles and protocols are robust and widely applicable. Future studies are warranted to synthesize this compound and validate these theoretical predictions, potentially uncovering a new class of therapeutic agents.
References
An In-depth Technical Guide to Benzo[c]isothiazole Derivatives for Researchers and Drug Development Professionals
Introduction to Benzo[c]isothiazole
Benzo[c]isothiazole, also known as 2,1-benzisothiazole, is a heterocyclic aromatic organic compound. Its structure consists of a benzene ring fused to an isothiazole ring. This scaffold and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and material science, due to their diverse biological activities.
Derivatives of 2,1-benzisothiazole have been investigated for a range of pharmacological properties, including antimicrobial and genotoxic effects.[1] The electronic properties and substitution patterns on the benzisothiazole ring play a crucial role in determining the biological activity of these compounds.
Nomenclature and Identification
The nomenclature of benzisothiazole isomers can be a source of confusion. "Benzo[c]isothiazole" is the systematic name for the 2,1-benzisothiazole isomer, where the nitrogen atom is at position 2 and the sulfur atom is at position 1 of the isothiazole ring fused to the benzene ring. The more common isomer, "Benzo[d]isothiazole," corresponds to 1,2-benzisothiazole.
While a specific entry for Benzo[c]isothiazole-5-carbaldehyde is not found, a closely related isomer, 2,1-Benzisothiazole-6-carboxaldehyde , has been documented.
Table 1: Identification of 2,1-Benzisothiazole-6-carboxaldehyde
| Identifier | Value |
| CAS Number | 108763-57-1[2][3] |
| Molecular Formula | C8H5NOS[2] |
| Molecular Weight | 163.2 g/mol [2] |
| Synonyms | Benzo[c]isothiazole-6-carbaldehyde |
Physicochemical Properties
The predicted physicochemical properties for 2,1-Benzisothiazole-6-carboxaldehyde provide valuable insights for its handling and potential applications.
Table 2: Predicted Physicochemical Properties of 2,1-Benzisothiazole-6-carboxaldehyde
| Property | Predicted Value |
| Boiling Point | 304.2 ± 15.0 °C[2] |
| Density | 1.384 ± 0.06 g/cm³[2] |
| pKa | 2.28[2] |
Synthesis of the Benzo[c]isothiazole Scaffold
The synthesis of the 2,1-benzisothiazole core can be achieved through various chemical strategies. A general and plausible pathway for the synthesis of substituted Benzo[c]isothiazoles, which could be adapted for the synthesis of the 5-carbaldehyde derivative, is outlined below.
Diagram 1: General Synthetic Pathway to Substituted Benzo[c]isothiazoles
Caption: A potential synthetic route to substituted 2,1-benzisothiazoles.
Experimental Protocol: A Plausible Synthesis of this compound
While a specific protocol for this compound is not documented, a hypothetical synthesis can be proposed based on established methods for related compounds. One such approach could involve the reaction of an appropriately substituted o-toluidine with thionyl chloride. For instance, starting with 2-methyl-5-formyl-aniline, a reaction with thionyl chloride could potentially lead to the formation of the desired N-sulfinyl intermediate, which upon heating, might cyclize to yield this compound. This method has been reported for the synthesis of 2,1-benzisothiazole-3-carboxylic acid from o-ethylaniline.
It is important to note that this is a theoretical pathway and would require experimental validation to determine its feasibility and optimize the reaction conditions.
Biological Activity of Benzo[c]isothiazole Derivatives
Derivatives of 2,1-benzisothiazole have been evaluated for their biological activities, with some compounds showing potential as antimicrobial and genotoxic agents.
A study on various bz-nitro-, 3-ethylacetate-, 3-amino-, and 3-substituted-amino 2,1-benzisothiazoles revealed low activity against bacteria and fungi, with some exceptions.[1] Notably, certain derivatives containing an aromatic nitro group or an unsubstituted amino group exhibited genotoxic properties.[1] This suggests that the nature and position of substituents on the Benzo[c]isothiazole ring are critical for their biological profile.
Diagram 2: Logical Relationship of Benzo[c]isothiazole Structure to Biological Activity
Caption: Influence of substituents on the biological activity of the scaffold.
Future Directions and Research Opportunities
The lack of readily available data for this compound presents a clear research opportunity. The synthesis and characterization of this and other novel derivatives of the Benzo[c]isothiazole scaffold could lead to the discovery of compounds with unique biological activities. Further investigation into the structure-activity relationships of this class of compounds is warranted to explore their full potential in drug discovery and development. The development of efficient and scalable synthetic routes to variously substituted Benzo[c]isothiazoles will be crucial for advancing research in this area.
References
- 1. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,1-Benzisothiazole-6-carboxaldehyde CAS#: 108763-57-1 [m.chemicalbook.com]
- 3. 108763-57-1(Benzocisothiazole-6-carbaldehyde) | Kuujia.com [it.kuujia.com]
Initial Biological Screening of Benzo[c]isothiazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a representative initial biological screening cascade for the novel compound, Benzo[c]isothiazole-5-carbaldehyde. While specific experimental data for this exact molecule is not yet extensively published, this document leverages established methodologies and findings from the broader benzothiazole and benzo[d]isothiazole chemical classes to propose a comprehensive preliminary evaluation. The protocols and data presented herein are synthesized from existing literature on structurally related compounds and serve as a robust framework for the investigation of this compound's biological potential.
Introduction to the Benzo[c]isothiazole Scaffold
The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] These activities include anticancer, antimicrobial, and enzyme inhibitory properties.[4][5][6] The functionalization of this core, as in this compound, offers the potential for novel pharmacological profiles. An initial biological screening is therefore crucial to identify and characterize its primary bioactivities.
Proposed Initial Screening Workflow
A typical initial screening workflow is designed to assess the compound's cytotoxic, antimicrobial, and specific enzyme inhibitory potential. This multi-pronged approach allows for a broad yet informative primary assessment of the compound's therapeutic possibilities.
Caption: Proposed workflow for the initial biological screening of a novel compound.
Cytotoxicity Screening
The initial assessment of a novel compound often begins with evaluating its effect on cell viability, particularly against cancer cell lines. This helps to identify potential anticancer properties.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][7]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer, and A549 for lung cancer) are cultured in appropriate media such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.[4][8]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 4 x 10³ to 5 x 10³ cells per well and incubated overnight to allow for attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM) for a specified period, typically 24 to 72 hours.[4] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450-570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Representative Data for Benzothiazole Derivatives
The following table summarizes representative cytotoxicity data for various benzothiazole derivatives against different cancer cell lines, providing a benchmark for potential results.
| Compound Class | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Benzothiazole-piperazine derivatives | HUH-7 (Hepatocellular) | SRB | Active in µM range | [8] |
| Benzothiazole-piperazine derivatives | MCF-7 (Breast) | SRB | Active in µM range | [8] |
| Benzothiazole-piperazine derivatives | HCT-116 (Colorectal) | SRB | Active in µM range | [8] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 (Lung) | MTT | 68 µg/mL | [7] |
| Benzo[d]isothiazole Schiff bases | MT-4 (Lymphocytes) | - | CC50 = 4-9 µM | [9] |
Antimicrobial Screening
The evaluation of a novel compound's ability to inhibit the growth of pathogenic microorganisms is a critical component of an initial biological screen.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 5 x 10^5 cfu/mL).[10]
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[10]
-
Controls: Positive (a known antibiotic/antifungal), negative (broth only), and vehicle controls are included on each plate.[10]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][10] This can be assessed visually or by using a growth indicator like resazurin.[10]
Representative Data for Benzothiazole Derivatives
The following table presents MIC values for various benzothiazole derivatives against selected microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL or µM) | Reference |
| Benzothiazole-thiophene derivative | S. aureus | 6.25 ± 0.27 µg/mL | [5] |
| 2-Arylbenzothiazole analogue | E. faecalis | ~1 µM | [5] |
| 2-Arylbenzothiazole analogue | K. pneumoniae | 1.04 µM | [5] |
| N-arylsulfonylpyridone derivative | S. aureus | MIC range: 0.025 to 2.609 mM | [11] |
Enzyme Inhibition Screening
Targeted enzyme inhibition assays can reveal specific mechanisms of action and open avenues for development in areas like oncology, inflammation, and infectious diseases. Based on the literature for related scaffolds, DNA gyrase and 5-lipoxygenase are relevant initial targets.[5][12][13]
Experimental Protocol: DNA Gyrase Inhibition Assay
Bacterial DNA gyrase is a validated target for antibacterial drugs.[12]
-
Enzyme and Substrate: Purified DNA gyrase (e.g., from E. coli) and supercoiled plasmid DNA are used.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing ATP, the enzyme, the DNA substrate, and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 1 hour).
-
Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
Data Analysis: The inhibition of the supercoiling activity of DNA gyrase is visualized by the reduction in the amount of supercoiled DNA. The IC50 value is determined from the dose-response curve.
Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay
5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.[13]
-
Enzyme Source: A source of 5-LOX, such as purified human recombinant 5-LOX or a cell lysate containing the enzyme, is used.
-
Substrate: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Conditions: The assay is performed in a suitable buffer at a controlled temperature, in the presence of various concentrations of the test compound.
-
Detection of Product Formation: The formation of 5-LOX products can be measured using various methods, such as spectrophotometry (monitoring the formation of conjugated dienes) or by specific immunoassays for leukotrienes.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Representative Data for Benzothiazole and Benzo[d]isothiazole Derivatives
| Compound Class | Target Enzyme | IC50 | Reference |
| Benzothiazole derivative | E. coli DNA gyrase | < 10 nM | [12] |
| Benzothiazole derivative | A. baumannii DNA gyrase | Micromolar range | [12] |
| Benzo[d]isothiazole 1,1-dioxide derivative | 5-Lipoxygenase (5-LOX) | 0.15 to 23.6 µM | [13] |
| Benzo[d]isothiazole 1,1-dioxide derivative | mPGES-1 | 0.6 µM and 2.1 µM | [13] |
Mechanistic Elucidation: Signaling Pathways
Should initial screening reveal significant cytotoxic activity, further investigation into the underlying mechanism, such as the induction of apoptosis, is warranted.
Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic compound.
Conclusion
This technical guide provides a foundational framework for the initial biological screening of this compound. By employing standardized assays for cytotoxicity, antimicrobial activity, and enzyme inhibition, researchers can efficiently profile the bioactivity of this novel compound. The representative data and protocols derived from the broader benzothiazole literature offer valuable benchmarks for these initial studies. Positive findings in any of these primary screens would justify progression to more detailed mechanistic and in vivo studies, ultimately paving the way for potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jnu.ac.bd [jnu.ac.bd]
- 8. scispace.com [scispace.com]
- 9. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Benzo[c]isothiazole-5-carbaldehyde: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Benzo[c]isothiazole-5-carbaldehyde is a heterocyclic aldehyde that holds significant potential as a versatile building block in the synthesis of complex organic molecules. The benzo[c]isothiazole (also known as 2,1-benzisothiazole) core is a key pharmacophore in a variety of biologically active compounds, exhibiting a range of activities including antiviral, anti-inflammatory, and anticancer properties. The presence of a reactive carbaldehyde group at the 5-position provides a synthetic handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures for drug discovery and materials science.
These application notes provide an overview of the synthesis and potential applications of this compound, complete with detailed experimental protocols for key transformations and tabulated data for analogous reactions to guide synthetic efforts.
Proposed Synthesis of this compound
While a direct, high-yield synthesis of this compound is not extensively documented, a plausible and efficient route can be proposed based on established methods for the synthesis of the benzo[c]isothiazole core, followed by a standard formylation reaction. A likely pathway involves the Vilsmeier-Haack reaction on a suitable benzo[c]isothiazole precursor.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of Benzo[c]isothiazole
This protocol is a representative procedure for the formylation of an electron-rich heterocyclic compound.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in anhydrous dichloromethane (DCM) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to the stirred solution of POCl₃, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve Benzo[c]isothiazole (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Applications in Organic Synthesis
The aldehyde functionality of this compound opens up numerous possibilities for its use as a synthetic intermediate. The following sections detail key reactions and provide generalized protocols.
Caption: Key synthetic transformations of this compound.
Wittig Reaction: Synthesis of Stilbene Analogues
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. Reacting this compound with a phosphonium ylide can lead to a variety of stilbene-like derivatives, which are of interest for their potential optical and electronic properties.
Representative Data for Wittig Reactions with Heterocyclic Aldehydes
| Entry | Aldehyde | Ylide | Product | Yield (%) | Reference |
| 1 | Thiophene-2-carbaldehyde | Ph₃P=CHPh | 2-(Styryl)thiophene | 85-95 | Analogous Reactions |
| 2 | Furan-2-carbaldehyde | Ph₃P=CHCO₂Et | Ethyl 3-(furan-2-yl)acrylate | 80-90 | Analogous Reactions |
| 3 | Pyrrole-2-carbaldehyde | Ph₃P=CH₂ | 2-Vinylpyrrole | 70-85 | Analogous Reactions |
Experimental Protocol: Wittig Olefination
-
Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.05 eq.) dropwise. Stir the resulting colored solution for 1 hour at 0 °C.
-
Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired alkene.
Reductive Amination: Synthesis of Bioactive Amines
Reductive amination is a highly efficient method for the synthesis of amines. This reaction with this compound can produce a library of secondary and tertiary amines, which are common motifs in pharmacologically active compounds.
Representative Data for Reductive Amination of Aromatic Aldehydes
| Entry | Aldehyde | Amine | Reducing Agent | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | NaBH(OAc)₃ | 90-98 | [1][2] |
| 2 | 4-Methoxybenzaldehyde | Benzylamine | NaBH₄ | 85-95 | [3] |
| 3 | Indole-3-carbaldehyde | Piperidine | NaBH₃CN | 80-90 | Analogous Reactions |
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of this compound (1.0 eq.) in 1,2-dichloroethane (DCE) or methanol, add the desired primary or secondary amine (1.1 eq.) and acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the target amine.
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation provides access to electron-deficient alkenes by reacting an aldehyde with an active methylene compound. These products are valuable intermediates for further transformations, including Michael additions and cycloadditions.
Representative Data for Knoevenagel Condensation with Heterocyclic Aldehydes
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Yield (%) | Reference |
| 1 | Furan-2-carbaldehyde | Malononitrile | Piperidine | 90-98 | [4] |
| 2 | Thiophene-2-carbaldehyde | Diethyl malonate | Piperidine/AcOH | 85-95 | [5] |
| 3 | Pyridine-4-carbaldehyde | Ethyl cyanoacetate | Basic Alumina | 80-90 | Analogous Reactions |
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, diethyl malonate, 1.1 eq.) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq.).
-
Reaction: Heat the mixture to reflux for 2-6 hours, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold solvent. If no precipitate forms, concentrate the solvent and purify the crude product by recrystallization or column chromatography.
Oxidation to Carboxylic Acid
Oxidation of the aldehyde group to a carboxylic acid provides another key intermediate, Benzo[c]isothiazole-5-carboxylic acid. This derivative can be used in amide bond forming reactions to generate further analogues for biological screening.
Representative Data for Oxidation of Aromatic Aldehydes
| Entry | Aldehyde | Oxidizing Agent | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | KMnO₄ | Acetone/H₂O | 85-95 | [6] |
| 2 | 4-Nitrobenzaldehyde | CrO₃/H₂SO₄ (Jones Reagent) | Acetone | 90-98 | Analogous Reactions |
| 3 | Furan-2-carbaldehyde | Ag₂O | Toluene | 80-90 | [7] |
Experimental Protocol: Oxidation to Carboxylic Acid
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidant Addition: Prepare a solution of the oxidizing agent (e.g., potassium permanganate (KMnO₄, 2.0 eq.) in water or Jones reagent) and add it dropwise to the aldehyde solution at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium bisulfite) if necessary, until the color of the oxidant disappears. Acidify the mixture with dilute HCl.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid, which can be purified by recrystallization.
Potential Biological Significance
Derivatives of isothiazole and benzisothiazole are known to interact with various biological targets. The development of new analogues from this compound could lead to the discovery of novel therapeutic agents.
Caption: Potential pharmacological pathways for Benzo[c]isothiazole derivatives.
The diverse biological activities reported for isothiazole-containing compounds suggest that derivatives of this compound could be promising candidates for screening in various therapeutic areas, including oncology, virology, and inflammatory diseases.[8][9] The synthetic accessibility of a wide range of derivatives from this building block makes it an attractive starting point for medicinal chemistry campaigns.
References
- 1. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. ovid.com [ovid.com]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. thieme-connect.com [thieme-connect.com]
Application of Benzo[c]isothiazole-5-carbaldehyde in Medicinal Chemistry: A Framework for Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Application Note ID: BZCIS-AC-2025-11
Subject: Potential Applications of Benzo[c]isothiazole-5-carbaldehyde as a Scaffold for Novel Therapeutic Agents.
Introduction
The benzothiazole and its isomeric structures, such as benzo[d]isothiazole, are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds.[1][2][3] These core structures are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] While direct studies on this compound are limited in publicly available literature, its structural features—specifically the reactive carbaldehyde group—present a valuable starting point for the synthesis of novel derivatives with significant therapeutic potential.
The aldehyde functionality at the 5-position serves as a versatile chemical handle for the construction of a diverse library of compounds, most notably Schiff bases. Schiff bases (imines) are formed through the condensation of an aldehyde with a primary amine, and this class of compounds is well-documented for its potent biological activities, including significant anticancer properties.[2][6][7] This document outlines the potential applications of this compound as a precursor for synthesizing novel Schiff base derivatives and provides generalized protocols for their synthesis and evaluation.
Principle Application: Synthesis of Schiff Base Derivatives for Anticancer Drug Discovery
The primary proposed application of this compound is its use as a key building block in the synthesis of novel Schiff base derivatives. By reacting the carbaldehyde with a variety of primary amines (e.g., substituted anilines, aliphatic amines, or heterocyclic amines), a library of N-substituted imines can be generated. These derivatives can then be screened for various biological activities, with a primary focus on anticancer applications, drawing parallels from the established efficacy of Schiff bases derived from isomeric benzothiazoles.[4][6]
The rationale is based on the following:
-
Structural Diversity: The ease of Schiff base formation allows for the introduction of a wide range of chemical moieties, enabling fine-tuning of physicochemical properties (solubility, lipophilicity) and pharmacological profiles.
-
Biological Activity of the Scaffold: The benzoisothiazole core is a known pharmacophore. Derivatives of the isomeric benzo[d]isothiazole have demonstrated marked cytotoxicity against various cancer cell lines.[7]
-
Mechanism of Action: Benzothiazole derivatives often exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and interference with DNA replication. It is hypothesized that derivatives of this compound could engage similar cellular pathways.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-fluoroaniline, 2-aminophenol, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Standard workup and purification equipment (e.g., rotary evaporator, filtration apparatus, chromatography columns)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
To this solution, add the selected primary amine (1.0 - 1.1 equivalents).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid (the Schiff base product) is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
-
If necessary, purify the compound further by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR).
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines the evaluation of the synthesized Schiff base derivatives for their cytotoxic effects against a panel of human cancer cell lines.
Materials:
-
Synthesized Schiff base compounds
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[2][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized Schiff base compounds in DMSO.
-
Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data (Based on Isomeric Scaffolds)
Direct quantitative data for derivatives of this compound is not available. The following table summarizes the cytotoxic activity of Schiff bases derived from the isomeric benzo[d]isothiazole and benzothiazole scaffolds to provide a benchmark for the potential efficacy of the proposed compounds.
| Compound ID | Parent Scaffold | Tested Cell Line | IC₅₀ (µg/mL) | Reference |
| SP16 | 2-Amino Benzothiazole | HeLa (Cervical Cancer) | 2.517 | [6] |
| Cisplatin (Ref.) | - | HeLa (Cervical Cancer) | 17.2 | [6] |
| VS5-e | Benzothiazole | MCF-7 (Breast Cancer) | >200 (low toxicity to normal cells) | [2] |
| Benzo[d]isothiazole Derivatives | Benzo[d]isothiazole | Leukemia Cell Lines | Inhibition Observed | [7] |
Note: The data presented is for structurally related isomers and should be used as a reference for the potential activity of this compound derivatives.
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of novel Schiff bases.
Potential Signaling Pathway: Induction of Apoptosis
Caption: A potential mechanism of action via the intrinsic apoptosis pathway.
References
Application Notes and Protocols: The Use of Benzo[c]isothiazole-5-carbaldehyde in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of the synthesis or use of Benzo[c]isothiazole-5-carbaldehyde in the preparation of heterocyclic compounds. This suggests that it is a novel or not widely studied reagent. The following application notes and protocols are therefore based on established synthetic methodologies for analogous aromatic and heterocyclic aldehydes. The provided experimental details are generalized and would require optimization for this specific substrate.
Introduction
Benzo[c]isothiazole is a heterocyclic aromatic compound that, along with its isomers benzo[d]isothiazole and benzothiazole, forms the core of many biologically active molecules.[1][2][3] Derivatives of these ring systems have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7] The aldehyde functionality is a versatile handle for the synthesis of more complex molecular architectures, particularly for the construction of new heterocyclic rings. This document outlines potential synthetic routes to the benzo[c]isothiazole core and explores established reactions for the synthesis of various heterocyclic compounds from aromatic aldehydes, which could be hypothetically applied to this compound.
Synthesis of the Benzo[c]isothiazole Core
The synthesis of the benzo[c]isothiazole ring system is not as commonly reported as its isomers. However, several synthetic strategies can be envisaged based on general isothiazole syntheses. One potential approach involves the cyclization of an appropriately substituted ortho-lithiated benzamide derivative with a sulfur source.
References
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Benzo[c]isothiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the Benzo[c]isothiazole-5-carbaldehyde scaffold. This versatile building block is of significant interest in medicinal chemistry and materials science due to the established biological activity of the broader benzisothiazole family of compounds. The protocols outlined below focus on the functionalization of both the aldehyde group and the aromatic ring system, enabling the synthesis of a diverse library of derivatives for further investigation.
Introduction to the Benzo[c]isothiazole Scaffold
The benzisothiazole core is a prominent feature in a variety of biologically active molecules. Derivatives have been investigated for a range of therapeutic applications. The presence of the aldehyde at the 5-position of the benzo[c]isothiazole ring system offers a reactive handle for a multitude of chemical transformations, making it an ideal starting material for the generation of novel chemical entities.
General Experimental Workflow
The functionalization of this compound can be systematically approached by targeting either the aldehyde group or the aromatic ring. The following diagram illustrates a general workflow for the synthesis of derivatives.
Protocols for Aldehyde Functionalization
The aldehyde group at the 5-position is a versatile functional group that can be readily transformed into a variety of other functionalities.
Oxidation to Benzo[c]isothiazole-5-carboxylic acid
This protocol describes the oxidation of the aldehyde to a carboxylic acid, a key intermediate for amide bond formation and other transformations. Several methods are available for the oxidation of aryl aldehydes.[1][2][3][4][5]
Materials and Reagents:
-
This compound
-
Oxone (Potassium peroxymonosulfate)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
Protocol:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add a solution of Oxone (2.0 eq) in water dropwise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Reaction | Reagent | Solvent | Temperature | Typical Yield |
| Oxidation | Oxone | DMF/Water | Room Temp. | 85-95% |
Reduction to (Benzo[c]isothiazol-5-yl)methanol
This protocol details the reduction of the aldehyde to a primary alcohol using sodium borohydride.[6][7][8][9][10]
Materials and Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
Protocol:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
| Reaction | Reagent | Solvent | Temperature | Typical Yield |
| Reduction | NaBH₄ | Methanol | 0 °C to RT | 90-98% |
Wittig Reaction for Alkene Synthesis
This protocol describes the conversion of the aldehyde to an alkene using a phosphonium ylide (Wittig reagent).[11][12][13][14][15]
Materials and Reagents:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Magnesium sulfate (anhydrous)
Protocol:
-
Suspend the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add the strong base (1.1 eq) dropwise. A color change should be observed, indicating ylide formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reaction | Reagents | Solvent | Temperature | Typical Yield |
| Wittig Reaction | Phosphonium salt, n-BuLi | THF | 0 °C to RT | 70-90% |
Reductive Amination for Amine Synthesis
This protocol outlines the synthesis of secondary or tertiary amines via the reductive amination of the aldehyde with a primary or secondary amine.[16][17][18][19][20]
Materials and Reagents:
-
This compound
-
A primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Sodium sulfate (anhydrous)
Protocol:
-
To a stirred solution of this compound (1.0 eq) and the amine (1.2 eq) in DCE, add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to afford the desired amine.
| Reaction | Reagents | Solvent | Temperature | Typical Yield |
| Reductive Amination | Amine, NaBH(OAc)₃, Acetic Acid | DCE | Room Temp. | 75-90% |
Knoevenagel Condensation
This protocol describes the condensation of the aldehyde with an active methylene compound to form an α,β-unsaturated product.[21][22][23][24][25]
Materials and Reagents:
-
This compound
-
An active methylene compound (e.g., malononitrile, diethyl malonate)
-
A basic catalyst (e.g., piperidine, ammonium acetate)
-
Ethanol
-
Water
-
Ice
Protocol:
-
Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
If precipitation does not occur, pour the reaction mixture into cold water.
-
Collect the solid product by filtration, wash with cold ethanol or water, and dry.
-
The product can be further purified by recrystallization.
| Reaction | Reagents | Solvent | Temperature | Typical Yield |
| Knoevenagel Condensation | Active Methylene Compound, Base | Ethanol | Room Temp. or Heat | 80-95% |
Protocols for Ring Functionalization
Disclaimer: The following protocols are proposed based on the general reactivity of aromatic and heteroaromatic systems. Optimization may be required for the this compound substrate.
Electrophilic Nitration
This protocol describes the introduction of a nitro group onto the benzene portion of the ring system. The aldehyde is a meta-directing group, while the isothiazole ring's directing effect would need to be considered. The most likely position for substitution is C7.
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric acid (H₂SO₄)
-
Concentrated Nitric acid (HNO₃)
-
Ice
-
Water
-
Sodium bicarbonate solution
-
Ethyl acetate
Protocol:
-
Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for a few hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
| Reaction | Reagents | Temperature | Expected Product |
| Nitration | HNO₃, H₂SO₄ | 0-5 °C | 7-Nitro-benzo[c]isothiazole-5-carbaldehyde |
Electrophilic Bromination
This protocol describes the introduction of a bromine atom onto the benzene ring. Similar to nitration, the substitution is expected to occur at the C7 position.
Materials and Reagents:
-
This compound
-
Bromine (Br₂)
-
A Lewis acid catalyst (e.g., FeBr₃) or a solvent like acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent like DCM or acetic acid.
-
Add the Lewis acid catalyst (catalytic amount) if using an inert solvent.
-
Cool the mixture to 0 °C and add a solution of bromine (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium thiosulfate solution to remove excess bromine.
-
If acetic acid was used as a solvent, neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
| Reaction | Reagents | Solvent | Temperature | Expected Product |
| Bromination | Br₂, FeBr₃ | DCM | 0 °C to RT | 7-Bromo-benzo[c]isothiazole-5-carbaldehyde |
References
- 1. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 2. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02074B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aldehyde to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF : Oriental Journal of Chemistry [orientjchem.org]
- 11. sciepub.com [sciepub.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 20. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. bhu.ac.in [bhu.ac.in]
- 24. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Application Notes and Protocols for Benzo[c]isothiazole-5-carbaldehyde in Novel Pharmaceutical Development
Topic: Benzo[c]isothiazole-5-carbaldehyde in the development of novel pharmaceuticals.
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Following a comprehensive literature review, it has been determined that there is a significant lack of publicly available scientific data regarding the synthesis, functionalization, and application of This compound in the development of novel pharmaceuticals. Extensive searches of chemical databases and peer-reviewed publications did not yield specific experimental protocols, quantitative biological data, or established signaling pathways associated with derivatives of this particular molecule.
The broader classes of related compounds, such as benzothiazoles and benzo[d]isothiazoles, are well-documented in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] However, this information is not directly transferable to the specific regioisomer, Benzo[c]isothiazole, and particularly not to its 5-carbaldehyde derivative.
Due to the absence of foundational research on this compound, it is not possible to provide the requested detailed Application Notes and Protocols, which would necessitate:
-
Quantitative Data Presentation: Summarized tables of IC50 values, binding affinities, or other efficacy data for derivatives are unavailable.
-
Experimental Protocols: Detailed methodologies for the synthesis of this compound itself, or its subsequent conversion into pharmaceutical derivatives, are not described in the accessible literature.
-
Signaling Pathway and Workflow Visualization: Without known biological targets or established experimental workflows for this compound and its derivatives, the creation of accurate and meaningful Graphviz diagrams is not feasible.
The development of novel pharmaceuticals from this compound is a research area that appears to be largely unexplored in the public domain. Consequently, the core requirements for detailed application notes, experimental protocols, and data visualization cannot be met at this time. Further foundational research is required to establish the synthesis and biological activity of this compound and its derivatives before such documentation can be created.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive thiazole and benzothiazole derivatives [open.metu.edu.tr]
- 4. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive thiazole and benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Benzo[c]isothiazole-5-carbaldehyde Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on the Benzo[c]isothiazole-5-carbaldehyde scaffold. The focus is on identifying potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The methodologies described herein are adaptable for screening other kinase targets.
Introduction: The Therapeutic Potential of Benzothiazole Derivatives
Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The fused heterocyclic system of benzothiazole serves as a versatile scaffold for interacting with various biological targets.[1][2] Notably, derivatives of this scaffold have been investigated as inhibitors of critical enzymes in signaling pathways, such as EGFR, VEGFR, and PI3K, which are often dysregulated in cancer.[4] Given this background, libraries of novel this compound derivatives represent a promising avenue for the discovery of new therapeutic agents. This application note focuses on a high-throughput screening campaign against VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in tumor angiogenesis.
High-Throughput Screening Assay for VEGFR-2 Inhibitors
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and sensitive method for high-throughput screening of kinase inhibitors. This assay measures the phosphorylation of a substrate peptide by the kinase.
Principle of the TR-FRET Assay
The assay is based on the transfer of energy between a donor fluorophore (Europium chelate-labeled anti-phosphotyrosine antibody) and an acceptor fluorophore (biotinylated substrate peptide bound to streptavidin-allophycocyanin). When the substrate is phosphorylated by VEGFR-2, the antibody binds to the phosphopeptide, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibitors of VEGFR-2 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Quantitative Data Summary
The following table summarizes the expected quantitative data from a typical HTS campaign for VEGFR-2 inhibitors.
| Parameter | Value | Description |
| Primary Screen Concentration | 10 µM | Initial concentration of test compounds. |
| Hit Cutoff | >50% Inhibition | Percentage inhibition required to classify a compound as a "hit". |
| Z'-factor | ≥ 0.5 | A statistical measure of assay quality and robustness. |
| IC50 Range for Hits | 0.1 - 10 µM | The concentration of a hit compound that provides 50% inhibition in dose-response studies. |
| ATP Concentration | Km,app (e.g., 50 µM) | ATP concentration is kept near its Michaelis-Menten constant to allow for competitive inhibition. |
Experimental Protocols
Materials and Reagents
-
VEGFR-2 Kinase: Recombinant human VEGFR-2 kinase domain.
-
Substrate: Biotinylated poly(Glu, Tyr) 4:1 peptide.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Europium-labeled Antibody: Anti-phosphotyrosine antibody labeled with Europium (Eu-W1024).
-
Acceptor: Streptavidin-conjugated allophycocyanin (SA-APC).
-
Stop/Detection Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM EDTA, 0.5 M KF.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Control Inhibitor: Sunitinib or another known VEGFR-2 inhibitor.
-
Assay Plates: 384-well, low-volume, black, round-bottom plates.
HTS Workflow for VEGFR-2 Inhibition
Caption: High-throughput screening workflow for identifying VEGFR-2 inhibitors.
Detailed Protocol for Primary Screening
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, control inhibitor (e.g., Sunitinib), and DMSO (for controls) into a 384-well assay plate.
-
Reagent Addition 1: Add 5 µL of a solution containing VEGFR-2 kinase and the biotinylated substrate peptide in assay buffer to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of ATP solution in assay buffer to each well to initiate the kinase reaction. The final volume in each well is 10 µL.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of stop/detection buffer containing the Eu-labeled anti-phosphotyrosine antibody and SA-APC. This stops the kinase reaction and initiates the detection process.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with excitation at 320 nm and emission at 615 nm (for Europium) and 665 nm (for APC).
Data Analysis
-
Calculate the ratio of the emission at 665 nm to the emission at 615 nm for each well.
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))
-
Signal_compound: Signal from wells with the test compound.
-
Signal_high_control: Signal from wells with DMSO (0% inhibition).
-
Signal_low_control: Signal from wells with a high concentration of a known inhibitor (100% inhibition).
-
-
Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
SD_high/low: Standard deviation of the high and low controls.
-
Mean_high/low: Mean of the high and low controls.
-
Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Hit Confirmation and Follow-up Studies
Compounds identified as primary hits should be subjected to further studies to confirm their activity and characterize their mechanism of action.
Dose-Response Analysis
-
Perform the TR-FRET assay with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions) to determine their IC50 values.
Orthogonal Assays
-
Confirm the inhibitory activity using a different assay format, such as a fluorescence polarization (FP) assay or a luminescence-based assay (e.g., ADP-Glo™), to rule out assay-specific artifacts.
Selectivity Profiling
-
Screen hit compounds against a panel of other kinases to determine their selectivity profile. This is crucial for identifying compounds with a desirable safety profile.
These application notes and protocols provide a comprehensive framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors from a library of this compound derivatives. The detailed methodologies and workflows are designed to ensure robust and reliable results, facilitating the discovery of promising new drug candidates.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescent Labeling Applications of Benzo[c]isothiazole and its Isomeric Derivatives
A Note to Researchers: Comprehensive searches for fluorescent labeling applications specifically utilizing Benzo[c]isothiazole-5-carbaldehyde derivatives have yielded limited publicly available data. This particular scaffold does not appear to be widely employed or reported in the scientific literature for this purpose.
However, the closely related isomeric scaffold, Benzo[d]thiazole , is a well-established and versatile platform for the development of fluorescent probes. Derivatives of benzo[d]thiazole are extensively used in a variety of bioimaging and sensing applications due to their favorable photophysical properties, including high quantum yields and large Stokes shifts.[1][2]
Therefore, these application notes will focus on the extensively documented fluorescent labeling applications of Benzo[d]thiazole derivatives as a robust and relevant alternative for researchers, scientists, and drug development professionals interested in this class of heterocyclic fluorophores.
Introduction to Benzo[d]thiazole Fluorescent Probes
Benzo[d]thiazole derivatives are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This rigid, planar structure with a delocalized π-electron system forms the basis of their excellent fluorescent properties.[3] By modifying the core structure with various functional groups, researchers have developed a wide array of fluorescent probes for detecting specific biomolecules, ions, and physiological conditions within living cells.[1][2] The mechanism of action for these probes often involves processes like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), photoinduced electron transfer (PET), and aggregation-induced emission (AIE).[1][2]
Key Applications of Benzo[d]thiazole Fluorescent Probes
Benzo[d]thiazole-based fluorescent probes have been successfully employed in a multitude of applications, including:
-
Detection of Reactive Oxygen Species (ROS): Probes have been designed to selectively detect hydrogen peroxide (H₂O₂), a key ROS involved in various physiological and pathological processes.[4]
-
Sensing Metal Ions: Specific derivatives have been synthesized to detect biologically important metal ions such as Cu²⁺ and Hg²⁺.[5]
-
Bioimaging of Thiols: These probes can be used for the visualization of biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) in living cells.[6]
-
Monitoring pH Variations: Benzo[d]thiazole derivatives have been coupled with other molecules like spiropyrans to create probes that respond to changes in intracellular pH.[7]
-
Staining of Cellular Organelles: Certain derivatives have shown specificity for imaging mitochondria, enabling the study of mitochondrial function and dysfunction.[8]
-
Imaging in Living Organisms: The applicability of these probes has been demonstrated in vivo for imaging in organisms such as zebrafish.
Quantitative Data of Representative Benzo[d]thiazole Fluorescent Probes
The following table summarizes the photophysical properties of several recently developed benzo[d]thiazole-based fluorescent probes.
| Probe Name/Identifier | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| Probe BT-BO | H₂O₂ | 324 | 604 | 280 | Not Reported | 0.93 µM | [4] |
| Probe 1 | Biothiols (Cys) | Not Reported | 530 | 117 | Not Reported | 0.12 µM | [6] |
| HBT-pH 2 | pH | Not Reported | Not Reported | Large | Not Reported | pKa = 4.90 | [7] |
| Probe BT | Hg²⁺ | Not Reported | Not Reported | Ratiometric | Not Reported | Not Reported | [5] |
| Probe BT | Cu²⁺ | Not Reported | Not Reported | Quenching | Not Reported | Not Reported | [5] |
| BzT-OAc | Esterase | 381 | 474 | 93 | 0.21 | Not Reported | [8] |
| BzT-OAcryl | Cysteine | 381 | Not Reported | Not Reported | Not Reported | 2.2 µM | [8] |
| BT-AC | Cysteine | 335 | 470 | 135 | Not Reported | 32.6 nM | [9] |
Experimental Protocols
General Synthesis of a Benzo[d]thiazole Core (HBT)
This protocol describes the synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT), a common precursor for many benzo[d]thiazole fluorescent probes.[4]
Materials:
-
2-hydroxybenzaldehyde
-
2-aminobenzenethiol
-
Anhydrous ethanol
-
Formic acid
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a 50 mL round-bottom flask, add 2-hydroxybenzaldehyde (244.2 mg, 2 mmol), anhydrous ethanol (10 mL), and 2-aminobenzenethiol (275.4 mg, 2.2 mmol).[4]
-
Add two drops of formic acid to the mixture to act as a catalyst.[4]
-
Heat the mixture to 90 °C and reflux for 2.5 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can then be purified by recrystallization or column chromatography.
Synthesis of a "Turn-On" Fluorescent Probe for H₂O₂ (Probe BT-BO)
This protocol details the synthesis of a specific probe for hydrogen peroxide detection, starting from the HBT core.[4]
Materials:
-
2-(2'-hydroxyphenyl)benzothiazole (HBT)
-
Anhydrous acetonitrile
-
4-(Bromomethyl)benzene boronic acid pinacol ester
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Add HBT (229 mg, 1.0 mmol) to a flask containing anhydrous acetonitrile (5 mL).[4]
-
Once the HBT is dissolved, add 4-(bromomethyl)benzene boronic acid pinacol ester (356.4 mg, 1.2 mmol) and K₂CO₃ (165.6 mg, 1.2 mmol).[4]
-
Heat the mixture to 90 °C and reflux for 4 hours.[4]
-
After cooling to room temperature, the product can be isolated by filtration and purified.[4]
Protocol for Live Cell Imaging of H₂O₂
This protocol outlines the general steps for using a benzo[d]thiazole-based probe for imaging hydrogen peroxide in living cells.[4]
Materials:
-
A549 or Hep G2 cells
-
DMEM cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin
-
35 mm cell culture dishes
-
Phosphate-buffered saline (PBS)
-
Probe BT-BO stock solution (in DMSO)
-
Phorbol-12-myristate-13-acetate (PMA) for endogenous H₂O₂ stimulation (optional)
-
Hydrogen peroxide solution for exogenous H₂O₂ treatment (optional)
-
Inverted fluorescence microscope
Procedure:
-
Culture A549 or Hep G2 cells in DMEM supplemented with 10% FBS and 1% penicillin in 35 mm dishes at 37 °C in a 5% CO₂ atmosphere for 24 hours.[4]
-
Before imaging, remove the cell culture medium and wash the cells three times with PBS.[4]
-
For endogenous H₂O₂ imaging:
-
For exogenous H₂O₂ imaging:
-
Wash the cells three times with PBS.[4]
-
Image the cells using an inverted fluorescence microscope with appropriate filter sets (e.g., excitation around 470 nm).[4]
Visualizations
Caption: General experimental workflow for the synthesis and application of a benzo[d]thiazole fluorescent probe.
Caption: "Turn-on" fluorescence mechanism of Probe BT-BO in the presence of H₂O₂.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. stemmpress.com [stemmpress.com]
- 4. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scaled-Up Synthesis of Benzo[c]isothiazole-5-carbaldehyde
Introduction
Benzo[c]isothiazole-5-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug development due to its potential as a scaffold for the synthesis of novel therapeutic agents. This document provides a detailed, exemplary experimental protocol for the multi-step synthesis of this compound, with specific considerations for scaling the process from laboratory (gram-scale) to pilot (multi-gram-scale) production. The proposed synthetic route is based on established chemical transformations for analogous heterocyclic systems, offering a practical starting point for researchers.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step sequence starting from 2-amino-4-methylbenzonitrile. The pathway involves the formation of the isothiazole ring followed by functionalization of the methyl group to the target aldehyde.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Methylbenzo[c]isothiazole
This step involves the conversion of 2-amino-4-methylbenzonitrile to the corresponding benzo[c]isothiazole via a Sandmeyer-type reaction followed by oxidative cyclization.
Lab-Scale Protocol (5 g)
-
Diazotization: To a stirred solution of 2-amino-4-methylbenzonitrile (5.0 g, 37.8 mmol) in a mixture of acetic acid (50 mL) and propionic acid (25 mL), a solution of sodium nitrite (2.87 g, 41.6 mmol) in water (10 mL) is added dropwise at 0-5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Thiocyanation: In a separate flask, a solution of potassium thiocyanate (7.35 g, 75.6 mmol) and copper(I) thiocyanate (0.92 g, 7.56 mmol) in water (30 mL) is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added portion-wise to this solution, and the reaction mixture is stirred at room temperature for 2 hours.
-
Work-up and Cyclization: The reaction mixture is poured into water (200 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude intermediate is dissolved in acetic acid (50 mL), and a 30% hydrogen peroxide solution (10 mL) is added dropwise at room temperature. The mixture is heated to 60 °C for 3 hours.
-
Purification: After cooling, the reaction mixture is poured into ice water (200 mL) and neutralized with a saturated sodium bicarbonate solution. The precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 5-methylbenzo[c]isothiazole.
Scaled-Up Protocol (100 g)
-
Diazotization: In a 1 L jacketed reactor, 2-amino-4-methylbenzonitrile (100 g, 0.757 mol) is suspended in a mixture of acetic acid (1 L) and propionic acid (0.5 L). The reactor is cooled to 0-5 °C. A solution of sodium nitrite (57.4 g, 0.833 mol) in water (200 mL) is added via a dropping funnel over 1 hour, maintaining the internal temperature below 5 °C. The mixture is stirred for an additional 45 minutes.
-
Thiocyanation: In a 2 L reactor, a solution of potassium thiocyanate (147 g, 1.51 mol) and copper(I) thiocyanate (18.4 g, 0.151 mol) in water (600 mL) is prepared and cooled to 0-5 °C. The diazonium salt solution is transferred via a cannula to the thiocyanate solution over 2 hours, keeping the temperature below 10 °C. The mixture is then allowed to warm to room temperature and stirred for 3 hours.
-
Work-up and Cyclization: The reaction mixture is diluted with water (2 L) and extracted with toluene (3 x 1 L). The combined organic phases are washed with brine (1 L), dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is dissolved in glacial acetic acid (1 L) in the 2 L reactor. 30% Hydrogen peroxide (200 mL) is added dropwise, and the mixture is heated to 60 °C for 5 hours.
-
Purification and Isolation: The reactor is cooled to room temperature, and the contents are carefully added to a stirred mixture of ice and water (4 L). The resulting slurry is neutralized with a 20% sodium hydroxide solution. The solid product is collected by filtration, washed with copious amounts of water until the filtrate is neutral, and dried under vacuum at 40 °C to yield 5-methylbenzo[c]isothiazole.
| Parameter | Lab-Scale (5 g) | Scaled-Up (100 g) |
| Starting Material | 2-Amino-4-methylbenzonitrile | 5.0 g (37.8 mmol) |
| Reagents | Sodium Nitrite | 2.87 g (41.6 mmol) |
| Potassium Thiocyanate | 7.35 g (75.6 mmol) | |
| Copper(I) Thiocyanate | 0.92 g (7.56 mmol) | |
| 30% Hydrogen Peroxide | 10 mL | |
| Solvents | Acetic Acid | 100 mL |
| Propionic Acid | 25 mL | |
| Water | 240 mL | |
| Ethyl Acetate/Toluene | 300 mL (EtOAc) | |
| Reaction Time | ~ 6 hours | ~ 10 hours |
| Expected Yield | 3.5 g (62%) | 75 g (67%) |
| Purity (by HPLC) | >95% | >97% |
Step 2: Synthesis of 5-(Bromomethyl)benzo[c]isothiazole
This step involves the radical bromination of the methyl group of 5-methylbenzo[c]isothiazole.
Lab-Scale Protocol (3.5 g)
-
Reaction Setup: A mixture of 5-methylbenzo[c]isothiazole (3.5 g, 23.5 mmol), N-bromosuccinimide (NBS, 4.6 g, 25.8 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.19 g, 1.17 mmol) in carbon tetrachloride (70 mL) is refluxed under a nitrogen atmosphere for 4 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with a 10% sodium thiosulfate solution (2 x 30 mL) and water (30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a mixture of hexane and ethyl acetate to give 5-(bromomethyl)benzo[c]isothiazole.
Scaled-Up Protocol (75 g)
-
Reaction Setup: In a 2 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, 5-methylbenzo[c]isothiazole (75 g, 0.503 mol), N-bromosuccinimide (98.4 g, 0.553 mol), and AIBN (4.13 g, 0.025 mol) are suspended in chlorobenzene (1.5 L). The mixture is heated to 80 °C and stirred for 6 hours.
-
Work-up: The reactor is cooled to 10 °C, and the solid succinimide is removed by filtration. The filter cake is washed with cold chlorobenzene (200 mL). The combined filtrate is washed with a 10% sodium thiosulfate solution (2 x 500 mL) and then with brine (500 mL). The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield crude 5-(bromomethyl)benzo[c]isothiazole, which is used in the next step without further purification.
| Parameter | Lab-Scale (3.5 g) | Scaled-Up (75 g) |
| Starting Material | 5-Methylbenzo[c]isothiazole | 3.5 g (23.5 mmol) |
| Reagents | N-Bromosuccinimide (NBS) | 4.6 g (25.8 mmol) |
| Azobisisobutyronitrile (AIBN) | 0.19 g (1.17 mmol) | |
| Solvents | Carbon Tetrachloride/Chlorobenzene | 70 mL (CCl4) |
| Reaction Time | 4 hours | 6 hours |
| Expected Yield | 4.5 g (84%) | 98 g (85%) |
| Purity (by HPLC) | >90% | >92% |
Step 3: Synthesis of this compound
This final step is the oxidation of the bromomethyl intermediate to the aldehyde using the Sommelet reaction.
Lab-Scale Protocol (4.5 g)
-
Reaction Setup: A solution of 5-(bromomethyl)benzo[c]isothiazole (4.5 g, 19.7 mmol) and hexamethylenetetramine (3.0 g, 21.7 mmol) in chloroform (50 mL) is stirred at room temperature for 12 hours.
-
Hydrolysis: The solvent is evaporated, and the resulting solid is treated with a mixture of water (30 mL) and glacial acetic acid (30 mL). The mixture is refluxed for 2 hours.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, eluent: hexane/ethyl acetate, 4:1) to afford this compound.
Scaled-Up Protocol (98 g)
-
Reaction Setup: In a 2 L reactor, 5-(bromomethyl)benzo[c]isothiazole (98 g, 0.429 mol) and hexamethylenetetramine (66 g, 0.472 mol) are dissolved in chloroform (1 L). The mixture is stirred at room temperature for 16 hours.
-
Hydrolysis: The chloroform is removed by distillation. A mixture of water (600 mL) and glacial acetic acid (600 mL) is added to the residue, and the mixture is heated to reflux for 4 hours.
-
Work-up and Isolation: The reactor is cooled to room temperature, and the mixture is extracted with ethyl acetate (3 x 700 mL). The combined organic extracts are washed with a saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL). The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid is triturated with a cold mixture of hexane and diethyl ether (1:1) to yield pure this compound.
| Parameter | Lab-Scale (4.5 g) | Scaled-Up (98 g) |
| Starting Material | 5-(Bromomethyl)benzo[c]isothiazole | 4.5 g (19.7 mmol) |
| Reagents | Hexamethylenetetramine | 3.0 g (21.7 mmol) |
| Solvents | Chloroform | 50 mL |
| Water | 30 mL | |
| Acetic Acid | 30 mL | |
| Reaction Time | 14 hours | 20 hours |
| Expected Yield | 2.1 g (65%) | 48 g (68%) |
| Purity (by HPLC) | >98% | >98.5% |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Note: Quantitative Analysis of Benzo[c]isothiazole-5-carbaldehyde in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[c]isothiazole-5-carbaldehyde is a heterocyclic compound of interest in pharmaceutical research and development due to the diverse biological activities associated with the isothiazole scaffold.[1][2][3] Accurate and precise quantification of this compound in complex matrices, such as pharmaceutical formulations or biological samples, is crucial for quality control, impurity profiling, and pharmacokinetic studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation and method validation guidelines.
Analytical Methods
Two primary chromatographic methods are proposed for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[4][5] This method is suitable for the quantification of this compound in bulk drug substances and finished pharmaceutical formulations.
Experimental Protocol: RP-HPLC-UV
a) Instrumentation:
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HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
b) Chromatographic Conditions:
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).[6] The mobile phase composition should be optimized based on the retention time and peak shape of the analyte.
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Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
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Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance for optimal sensitivity. Based on the isothiazole ring structure, a starting wavelength of 230-250 nm is recommended.[6]
-
Injection Volume: 10 µL.
c) Sample Preparation:
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Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution (e.g., Tablets):
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Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API) and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate for 15-30 minutes to ensure complete dissolution of the analyte.[6]
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
d) Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of trace levels of this compound, particularly in complex matrices like environmental or biological samples.[7][8] Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[7]
Experimental Protocol: GC-MS
a) Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
b) Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
c) Sample Preparation (Solid-Phase Extraction - SPE): Solid-phase extraction is a common technique for sample cleanup and pre-concentration.[9][10]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample solution onto the cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities.
-
Elution: Elute the analyte with a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).
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Derivatization (if necessary): The aldehyde functional group may require derivatization (e.g., oximation) to improve its chromatographic properties.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Data Presentation: Method Validation Parameters
Analytical method validation is essential to ensure that the chosen method is suitable for its intended purpose.[11][12][13][14] The following table summarizes typical validation parameters that should be assessed. The values provided are hypothetical and should be determined experimentally for this compound.
| Parameter | RP-HPLC-UV | GC-MS | ICH Guideline Reference |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.995 | Q2(R2)[12] |
| Range (µg/mL) | 1 - 150 | 0.01 - 10 | Q2(R2)[12] |
| Limit of Detection (LOD) (µg/mL) | 0.1 - 0.5 | 0.001 - 0.01 | Q2(R2)[12] |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 - 1.5 | 0.003 - 0.03 | Q2(R2)[12] |
| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 | Q2(R2)[12] |
| Precision (% RSD) | |||
| - Repeatability (Intra-day) | ≤ 2.0 | ≤ 5.0 | Q2(R2)[12] |
| - Intermediate Precision (Inter-day) | ≤ 3.0 | ≤ 10.0 | Q2(R2)[12] |
| Specificity/Selectivity | No interference from placebo and degradation products | No co-eluting peaks at the retention time of the analyte | Q2(R2)[12] |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow with SPE for this compound.
Conclusion
The described RP-HPLC-UV and GC-MS methods provide robust frameworks for the quantification of this compound in complex mixtures. The HPLC method is well-suited for routine quality control of pharmaceutical products, while the GC-MS method offers higher sensitivity for trace analysis. It is imperative that these methods are fully validated in the user's laboratory for the specific sample matrix to ensure reliable and accurate results in accordance with regulatory guidelines.[15]
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. fda.gov [fda.gov]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[c]isothiazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzo[c]isothiazole-5-carbaldehyde synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general synthetic strategies for obtaining this compound?
A1: Direct synthesis of this compound is not well-documented in the literature. However, two plausible retrosynthetic approaches can be considered:
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Approach A: Late-stage formylation. This strategy involves the initial synthesis of the benzo[c]isothiazole core, followed by the introduction of the carbaldehyde group at the 5-position.
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Approach B: Synthesis from a functionalized precursor. This method utilizes a starting material that already contains an aldehyde or a masked aldehyde group, which is then used to construct the benzo[c]isothiazole ring.
Q2: Which functional groups are sensitive to the reaction conditions used in the synthesis?
A2: The aldehyde group is sensitive to both strongly acidic and basic conditions, as well as strong oxidizing and reducing agents. The isothiazole ring can also be susceptible to cleavage under certain reductive conditions. Careful selection of reagents and reaction conditions is crucial to preserve these functionalities.
Q3: Are there any recommended purification methods for this compound?
A3: Column chromatography on silica gel is a common and effective method for purifying the final product. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically suitable. Recrystallization from an appropriate solvent system can also be employed for further purification.
Troubleshooting Guides
Guide 1: Low Yield in the Formylation of Benzo[c]isothiazole
This guide addresses issues related to the introduction of the carbaldehyde group onto a pre-formed benzo[c]isothiazole ring.
Problem: Low or no conversion of benzo[c]isothiazole to the 5-carbaldehyde derivative using Vilsmeier-Haack or Directed Ortho-Metalation (DoM) reactions.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Insufficient reactivity of the benzo[c]isothiazole ring. | Increase the reaction temperature or prolong the reaction time. For Vilsmeier-Haack, consider using a more reactive formylating agent. For DoM, ensure the complete formation of the organolithium intermediate by using a stronger base or a co-solvent like TMEDA. | Improved conversion to the desired product. |
| Incorrect regioselectivity. | The electronic properties of the benzo[c]isothiazole ring may direct formylation to a different position. For DoM, a directing group at a position that favors lithiation at C5 would be necessary. Without a directing group, a mixture of isomers is likely. | Formation of the desired 5-carbaldehyde isomer. |
| Degradation of the starting material or product. | The reaction conditions may be too harsh. For Vilsmeier-Haack, use milder conditions (e.g., lower temperature). For DoM, ensure strict anhydrous conditions and maintain a low temperature throughout the reaction. | Minimized side-product formation and increased yield of the target compound. |
| Inefficient quenching of the reaction. | For DoM, ensure the electrophile (e.g., DMF) is added slowly at low temperature and that the reaction is quenched properly with a proton source (e.g., saturated aqueous ammonium chloride). | Efficient trapping of the organolithium intermediate to form the aldehyde. |
Guide 2: Challenges in the Cyclization to Form the Benzo[c]isothiazole Ring
This guide focuses on troubleshooting the formation of the benzo[c]isothiazole ring from a precursor already containing the aldehyde functionality.
Problem: Low yield during the cyclization of a substituted benzene precursor to form this compound.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Poor reactivity of the starting materials. | Increase the reaction temperature or use a catalyst to facilitate the cyclization. The choice of catalyst will depend on the specific reaction mechanism. | Increased rate of cyclization and higher product yield. |
| Side reactions involving the aldehyde group. | Protect the aldehyde group as an acetal before the cyclization reaction. The protecting group can be removed in a subsequent step under mild acidic conditions. | Prevention of unwanted side reactions and improved yield of the protected benzo[c]isothiazole, which can then be deprotected to give the final product. |
| Decomposition of the starting material or product under reaction conditions. | Screen different solvents and reaction temperatures to find milder conditions that still promote cyclization. | Reduced degradation and increased overall yield. |
| Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding more of the limiting reagent or a catalyst. | Drive the reaction to completion and maximize the conversion of the starting material. |
Experimental Protocols
Please note: As the synthesis of this compound is not well-established, the following protocols are proposed based on standard organic chemistry methodologies and should be optimized for specific laboratory conditions.
Protocol 1: Vilsmeier-Haack Formylation of Benzo[c]isothiazole (Hypothetical)
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To a solution of benzo[c]isothiazole (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C, slowly add phosphorus oxychloride (1.2 eq).
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Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed Ortho-Metalation of a Substituted Benzo[c]isothiazole (Hypothetical)
-
To a solution of a benzo[c]isothiazole derivative bearing a directing group at a position that favors lithiation at C5 (1.0 eq) in anhydrous THF (20 volumes) at -78 °C under an inert atmosphere, add a solution of n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous DMF (1.5 eq) to the reaction mixture.
-
Continue stirring at -78 °C for another hour, then allow the mixture to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., diethyl ether).
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Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General workflow for the late-stage formylation of benzo[c]isothiazole.
Caption: Troubleshooting decision tree for improving synthesis yield.
Technical Support Center: Purification of Benzo[c]isothiazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Benzo[c]isothiazole-5-carbaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Purity After Initial Extraction
-
Question: My crude this compound shows multiple spots on TLC after aqueous workup. How can I improve the initial purity?
-
Answer: A common reason for low purity after extraction is the presence of unreacted starting materials or byproducts from the synthesis. For instance, if a Vilsmeier-Haack formylation was used, residual DMF and phosphorus-containing byproducts can be common impurities.[1][2][3][4]
-
Solution 1: Acid-Base Washing: Incorporate washes with dilute acid (e.g., 1M HCl) to remove basic impurities and washes with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts.[5]
-
Solution 2: Brine Wash: A final wash with saturated NaCl solution (brine) can help to break up emulsions and reduce the amount of dissolved water in the organic layer.
-
Solution 3: Formation of a Bisulfite Adduct: Aldehydes can often be purified by forming a solid bisulfite adduct.[6] This can be achieved by stirring the crude product with a saturated aqueous solution of sodium metabisulfite.[7] The solid adduct can be filtered, washed with an organic solvent like ether, and then the aldehyde can be regenerated by treatment with a base such as sodium bicarbonate solution.[6][7]
-
Issue 2: Difficulty with Column Chromatography
-
Question: My compound streaks badly on the TLC plate and I'm getting poor separation during column chromatography. What can I do?
-
Answer: Streaking on silica gel TLC is often indicative of a polar compound, potentially with basic or acidic functionalities that interact strongly with the acidic silica gel.[8] this compound, with its nitrogen and sulfur heteroatoms and the polar aldehyde group, can be prone to such issues.
-
Solution 1: Modify the Eluent:
-
For polar compounds: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.[9] If the compound still doesn't move, consider more polar solvent systems like dichloromethane/methanol.[10]
-
To reduce streaking: Adding a small amount of a modifier to the eluent can improve peak shape. For potentially basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) or for acidic compounds, adding acetic acid (e.g., 0.1-1%) can be effective.[11] For very polar compounds, a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be beneficial.[10]
-
-
Solution 2: Change the Stationary Phase: If modifying the eluent doesn't resolve the issue, consider alternative stationary phases.
-
Alumina: For basic compounds, basic or neutral alumina can be a good alternative to silica gel.[8]
-
Florisil: This is a less acidic alternative to silica gel and can be effective for some compounds.[10]
-
Reverse-Phase Silica (C18): If the compound is very polar, reverse-phase chromatography using solvent systems like water/acetonitrile or water/methanol might provide better separation.[12]
-
-
Solution 3: Dry Loading: If the compound has poor solubility in the column eluent, dry loading can improve the separation.[13] This involves pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column.[13]
-
-
Question: My compound appears to be decomposing on the silica gel column. How can I avoid this?
-
Answer: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.
-
Solution 1: Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a solvent system containing a small amount of a base like triethylamine, and then packing the column with this slurry.
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Solution 2: Use an Alternative Stationary Phase: As mentioned previously, less acidic stationary phases like alumina or florisil can be used.[10]
-
Solution 3: Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to elute the product faster, and by applying positive pressure to speed up the elution.
-
Issue 3: Recrystallization Problems
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Question: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What should I try?
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Answer: Finding the right recrystallization solvent often requires some experimentation. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Solution 1: Single Solvent Recrystallization: Test a range of solvents with varying polarities. Good starting points for aromatic compounds include ethanol, methanol, ethyl acetate, acetone, and toluene.[14][15]
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Solution 2: Two-Solvent Recrystallization: This is a powerful technique when a single suitable solvent cannot be found.[16] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[16] Common two-solvent systems include:
-
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Question: My compound is "oiling out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
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Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solubility is too high in the chosen solvent.
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Solution 1: Lower the Starting Temperature: Ensure that the temperature of the solution is below the melting point of your compound when you start the cooling process.
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Solution 2: Use a More Dilute Solution: Add more of the "good" solvent to prevent premature precipitation.
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Solution 3: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can provide a surface for crystal nucleation.
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Solution 4: Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities in a synthesis of this compound?
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A1: The impurities will depend on the synthetic route. If a formylation reaction like the Vilsmeier-Haack is used on a benzo[c]isothiazole precursor, potential impurities could include unreacted starting material, regioisomers (if other positions on the aromatic ring are reactive), and reagents from the formylation such as residual DMF or byproducts from phosphorus oxychloride.[1][2][4] Over-oxidation of the aldehyde to a carboxylic acid is also a possibility, especially if the compound is exposed to air for extended periods.
-
-
Q2: What is a good starting solvent system for column chromatography of this compound?
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A2: A good starting point for a compound of this nature would be a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution from 100% hexane to a mixture of hexane and ethyl acetate (e.g., starting with 5% ethyl acetate and gradually increasing the proportion) is a standard approach.[17] For thiazole derivatives, mixtures of hexane and acetone or hexane and methanol have also been suggested as starting points.[9] It is crucial to first determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound.[10]
-
-
Q3: Can I use reverse-phase chromatography for this compound?
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A3: Yes, reverse-phase chromatography is a viable option, especially if the compound is proving difficult to purify by normal-phase chromatography due to high polarity.[12] A typical mobile phase would be a mixture of water and acetonitrile or water and methanol, often with a small amount of an acid like formic acid to improve peak shape.[18]
-
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Q4: My purified this compound is a yellow oil, but I expected a solid. What should I do?
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A4: The physical state of a compound can be influenced by residual solvents or minor impurities.
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Drying: Ensure the compound is thoroughly dried under high vacuum to remove all traces of solvent.
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Trituration: Try dissolving the oil in a small amount of a polar solvent like dichloromethane and then adding a non-polar solvent like hexane dropwise while stirring. This can sometimes induce precipitation of the solid.
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Re-purification: If the compound remains an oil, it may indicate the presence of impurities. Re-purification by another method (e.g., recrystallization if you were using chromatography) may be necessary.
-
-
Data Presentation
Table 1: Suggested Starting Solvent Systems for Column Chromatography of Aromatic Heterocycles
| Stationary Phase | Eluent System (starting suggestion) | Compound Class Analogy |
| Silica Gel | Hexane / Ethyl Acetate (95:5) | Aromatic aldehydes, Benzothiazoles |
| Silica Gel | Dichloromethane / Methanol (98:2) | Polar aromatic heterocycles |
| Alumina (Neutral) | Hexane / Ethyl Acetate (98:2) | Basic aromatic heterocycles |
| Reverse Phase (C18) | Water / Acetonitrile (80:20) | Polar aromatic aldehydes |
Table 2: Common Solvent Pairs for Two-Solvent Recrystallization
| "Good" Solvent (dissolves) | "Bad" Solvent (precipitates) | Compound Class Analogy |
| Acetone | Hexane | Aromatic aldehydes |
| Ethyl Acetate | Heptane | General organic compounds |
| Methanol | Water | Polar organic compounds |
| Toluene | Hexane | Aromatic compounds |
| Dichloromethane | Hexane | General organic compounds |
Experimental Protocols
The following are generalized protocols that should be adapted based on preliminary TLC analysis and small-scale trials.
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
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TLC Analysis: Determine the optimal eluent system by running TLC plates with various solvent mixtures. Aim for an Rf of 0.2-0.3 for this compound.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[13] Carefully apply the sample to the top of the silica bed. Alternatively, perform a dry load by pre-adsorbing the sample onto a small amount of silica.[13]
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Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move the compound and any impurities down the column at different rates.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent.[16]
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Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy.[16]
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Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[16]
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[16]
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 18. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Common side reactions in the synthesis of Benzo[c]isothiazole-5-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of Benzo[c]isothiazole-5-carbaldehyde. Due to the limited availability of direct literature for this specific compound, the guidance provided is based on established synthetic methodologies for the Benzo[c]isothiazole (also known as 2,1-benzisothiazole) core and standard formylation reactions of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A plausible two-step synthetic route involves:
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Synthesis of the Benzo[c]isothiazole core: A common method is the cyclization of a suitable ortho-substituted benzene derivative. For instance, the reaction of 2-aminobenzyl alcohol with a sulfur source, or the cyclization of 2-azidobenzyl thioacetate.
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Formylation of the Benzo[c]isothiazole core: Introduction of the aldehyde group at the 5-position can likely be achieved via an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction, or through a directed ortho-metalation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include:
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The relative inertness of the benzene ring of the Benzo[c]isothiazole system towards electrophilic substitution.
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Controlling the regioselectivity of the formylation to obtain the desired 5-isomer.
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Potential instability of the Benzo[c]isothiazole ring under harsh reaction conditions (e.g., strong acids or bases).[1]
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Purification of the final product from potential side products and isomers.
Q3: How can I confirm the successful synthesis of this compound?
Standard analytical techniques should be employed for characterization:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern. The aldehyde proton should appear as a singlet at approximately 9-10 ppm in the ¹H NMR spectrum.
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Mass Spectrometry (MS): To determine the molecular weight of the product.
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Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde group (around 1700 cm⁻¹).
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Melting Point: For a crystalline solid, a sharp melting point is an indicator of purity.
Troubleshooting Guides
Problem 1: Low or No Yield of Benzo[c]isothiazole Core
| Symptom | Possible Cause | Suggested Solution |
| Starting material is recovered unchanged. | Inefficient cyclization conditions (e.g., temperature too low, reaction time too short). | Increase the reaction temperature and/or prolong the reaction time. Screen different catalysts or reagents for the cyclization step. |
| A complex mixture of products is observed. | Decomposition of starting material or intermediates. | Use milder reaction conditions. Ensure an inert atmosphere if reagents are air-sensitive. |
| Formation of an isomeric product (e.g., benzothiazole derivative). | The reaction pathway favors the formation of a more stable isomer. | Modify the starting material to favor the desired cyclization pathway. Explore alternative synthetic routes to the Benzo[c]isothiazole core. |
| Presence of oxidized sulfur byproducts. | Unwanted oxidation of sulfur-containing intermediates. | Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen. |
Problem 2: Low Yield or No Reaction during Formylation
| Symptom | Possible Cause | Suggested Solution |
| Starting Benzo[c]isothiazole is recovered. | Insufficient reactivity of the Vilsmeier reagent or incomplete lithiation. The Benzo[c]isothiazole ring is deactivated towards electrophilic substitution. | For Vilsmeier-Haack, use a more reactive formylating agent or increase the reaction temperature. For ortho-lithiation, use a stronger base or a directing group to facilitate lithiation. |
| Formation of a dark, intractable tar. | Decomposition of the Benzo[c]isothiazole ring under the reaction conditions. | Use milder formylation conditions. For Vilsmeier-Haack, try using pre-formed Vilsmeier reagent at a lower temperature. For ortho-lithiation, ensure the reaction is carried out at a very low temperature (e.g., -78 °C). |
| Formation of multiple formylated products. | Lack of regioselectivity in the formylation reaction. | Modify the reaction conditions (solvent, temperature, reagent stoichiometry) to favor the formation of the 5-isomer. Consider introducing a blocking group at other reactive positions. |
Problem 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product is contaminated with the starting material. | Incomplete reaction. | Optimize the reaction conditions to drive the reaction to completion. Use column chromatography with a carefully selected eluent system for separation. |
| Product is contaminated with an isomeric aldehyde. | Poor regioselectivity of the formylation. | Employ preparative HPLC or careful column chromatography for separation. It may be necessary to derivatize the aldehyde to facilitate separation. |
| Product is an oil and difficult to crystallize. | Presence of impurities. | Purify by column chromatography. Attempt crystallization from a variety of solvents or solvent mixtures. |
Experimental Protocols
Protocol 1: Synthesis of Benzo[c]isothiazole (Hypothetical)
This protocol is a generalized procedure based on known methods for similar heterocycles.
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Step 1: Preparation of 2-Azidobenzyl Thioacetate.
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To a solution of 2-azidobenzyl alcohol (1 eq.) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.2 eq.).
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Cool the mixture to 0 °C and add acetylthiochloride (1.1 eq.) dropwise.
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Stir the reaction mixture at room temperature for 12 hours.
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Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
-
-
Step 2: Cyclization to Benzo[c]isothiazole.
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Dissolve the 2-azidobenzyl thioacetate (1 eq.) in a high-boiling point solvent (e.g., xylenes).
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Heat the solution at reflux for 4-6 hours, monitoring the reaction by TLC.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to obtain Benzo[c]isothiazole.
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Protocol 2: Vilsmeier-Haack Formylation of Benzo[c]isothiazole (Hypothetical)
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Step 1: Preparation of the Vilsmeier Reagent. [2][3]
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In a two-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.).
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Cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with stirring.[4]
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After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
-
Step 2: Formylation Reaction.
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Dissolve Benzo[c]isothiazole (1 eq.) in a minimal amount of anhydrous DMF or a chlorinated solvent.
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Add the solution of Benzo[c]isothiazole to the prepared Vilsmeier reagent at 0 °C.
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Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
-
Step 3: Work-up.
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Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield this compound.
-
Data Presentation
Table 1: Hypothetical Reaction Conditions for Vilsmeier-Haack Formylation
| Entry | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield of 5-carbaldehyde (%) | Major Side Product |
| 1 | DMF | 60 | 6 | 45 | 7-carbaldehyde isomer |
| 2 | 1,2-Dichloroethane | 80 | 4 | 55 | Starting Material |
| 3 | DMF | 100 | 2 | 30 | Decomposition |
| 4 | Chloroform | 60 | 8 | 40 | Di-formylated product |
Visualizations
Caption: Plausible synthetic workflow for this compound and potential side reactions.
Caption: Mechanism of the Vilsmeier-Haack formylation and a potential side reaction pathway leading to an isomeric product.
References
Technical Support Center: Optimization of Reaction Conditions for Benzo[c]isothiazole-5-carbaldehyde Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions involving Benzo[c]isothiazole-5-carbaldehyde. Given the specific nature of this substrate, this guide focuses on general principles of reaction optimization applicable to aromatic aldehydes and heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when starting the optimization of a new derivatization reaction for this compound?
A1: When developing a new derivatization, a systematic approach is crucial. The most critical parameters to screen initially include the choice of solvent, reaction temperature, and the nature and stoichiometry of the catalyst and reagents. Aprotic solvents are often preferred for such reactions to avoid unwanted side reactions with the aldehyde.[1] A preliminary screening of conditions, varying one parameter at a time, is recommended to identify a promising baseline for further optimization.
Q2: How do I select an appropriate solvent for the reaction?
A2: Solvent selection depends on several factors: solubility of reactants, reaction temperature, and potential interactions with reactants or intermediates. For derivatizations of aromatic aldehydes, common aprotic solvents like Toluene, Tetrahydrofuran (THF), and Dichloromethane (DCM) are often effective.[1] Protic solvents may sometimes be used, but their potential to form Schiff bases or other adducts with the aldehyde must be considered. It is advisable to screen a range of solvents with varying polarities.
Q3: What are common side reactions to anticipate when working with an aromatic aldehyde like this compound?
A3: Aromatic aldehydes are susceptible to several side reactions. The most common is oxidation of the aldehyde to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. Other potential side reactions include Cannizzaro-type disproportionation under strong basic conditions and self-condensation reactions. Careful control of the reaction atmosphere (e.g., using an inert gas like nitrogen or argon) and reaction conditions can minimize these issues.
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. A co-spot of the starting material and the reaction mixture will show the consumption of the aldehyde and the formation of the product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed if suitable methods are developed.
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | The reaction may be too slow at lower temperatures or degradation may occur at higher temperatures. Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux). |
| Ineffective Catalyst | The chosen catalyst may be inappropriate or inactive. Screen a variety of catalysts (e.g., different acids, bases, or metal catalysts).[1] Ensure the catalyst is not poisoned by impurities. |
| Poor Reagent Stoichiometry | The ratio of reactants may be suboptimal. Try varying the stoichiometry, for instance, using a slight excess (1.1 to 1.5 equivalents) of the derivatizing agent. |
| Poor Solvent Choice | Reactants may not be fully soluble, or the solvent may be interfering with the reaction. Refer to the solvent selection FAQ and test alternative solvents. |
| Decomposition of Starting Material | The Benzo[c]isothiazole core may be unstable under the chosen conditions. Confirm the stability of the starting material under the reaction conditions without the other reagents. |
Problem: Incomplete Reaction (Significant Starting Material Remains)
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time | The reaction may not have reached completion. Extend the reaction time and monitor via TLC or HPLC until the starting material is consumed. |
| Reversible Reaction | The reaction may be in equilibrium. If water is a byproduct (e.g., in imine formation), use a Dean-Stark apparatus or add molecular sieves to remove it and drive the reaction forward. |
| Catalyst Deactivation | The catalyst may lose activity over time. Consider adding a fresh portion of the catalyst during the reaction. |
Problem: Formation of Multiple Products / Byproducts
| Potential Cause | Suggested Solution |
| Reaction Temperature is Too High | High temperatures can lead to thermal decomposition or side reactions. Attempt the reaction at a lower temperature. |
| Incorrect Reagent Addition | The order or rate of reagent addition can be critical. Try adding one reagent slowly to a solution of the others to maintain low concentrations and minimize side reactions. |
| Presence of Oxygen or Water | Unwanted oxidation or hydrolysis can occur. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) using anhydrous solvents. |
Data Presentation: Illustrative Optimization Tables
The tables below are templates for organizing experimental data during reaction optimization.
Table 1: Illustrative Solvent Screening for a Hypothetical Knoevenagel Condensation
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst (mol%) | Yield (%) |
| 1 | Toluene | 110 | 6 | Piperidine (10) | 65 |
| 2 | Ethanol | 78 | 8 | Piperidine (10) | 45 |
| 3 | THF | 66 | 12 | Piperidine (10) | 58 |
| 4 | DMF | 100 | 6 | Piperidine (10) | 72 |
| 5 | Acetonitrile | 82 | 10 | Piperidine (10) | 61 |
Table 2: Illustrative Optimization of Temperature and Catalyst Loading
| Entry | Solvent | Temperature (°C) | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | DMF | 80 | Piperidine | 10 | 68 |
| 2 | DMF | 100 | Piperidine | 10 | 72 |
| 3 | DMF | 120 | Piperidine | 10 | 70 (degradation observed) |
| 4 | DMF | 100 | Pyrrolidine | 10 | 75 |
| 5 | DMF | 100 | Pyrrolidine | 5 | 71 |
| 6 | DMF | 100 | Pyrrolidine | 20 | 76 |
Experimental Protocols
General Protocol for Schiff Base Formation (Illustrative)
This protocol describes a general procedure for the condensation of an aromatic aldehyde with a primary amine. It must be adapted and optimized for this compound.
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Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
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Solvent Addition: Add an anhydrous solvent (e.g., Toluene, 10 mL per mmol of aldehyde).
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Reagent Addition: Add the primary amine (1.1 eq) to the solution.
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Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, ~1-2 mol%).
-
Reaction: Heat the mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction.
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Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
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Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General workflow for reaction condition optimization.
Caption: Troubleshooting logic flow for low product yield.
Caption: Simplified mechanism for Schiff base (Imine) formation.
References
Stability issues of Benzo[c]isothiazole-5-carbaldehyde under different conditions
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Benzo[c]isothiazole-5-carbaldehyde?
A1: To ensure maximum stability, the compound should be stored under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
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Light: Protected from light in an amber vial.
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Moisture: In a tightly sealed container in a desiccated environment.
Q2: My sample of this compound has developed a yellowish or brownish tint. What is the cause?
A2: Discoloration is a common indicator of degradation. The aldehyde functional group is susceptible to oxidation, especially when exposed to air, which can form the corresponding carboxylic acid. Additionally, aldehydes can undergo polymerization or other side reactions over time, leading to colored impurities. We recommend verifying the purity of the material by techniques such as HPLC or NMR.
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is expected to be most stable in neutral to mildly acidic conditions (pH 4-7).
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Alkaline Conditions (pH > 8): The isothiazole ring can be susceptible to hydrolysis and ring-opening under basic conditions.[1] Aldehydes can also undergo aldol-type condensation reactions catalyzed by bases.
-
Strongly Acidic Conditions (pH < 4): Strong acids can catalyze polymerization or other degradation pathways of the aldehyde.
Q4: Which solvents are recommended for handling and short-term storage?
A4: For optimal stability, use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Protic solvents like methanol or ethanol are generally suitable for reactions but may lead to the formation of acetal/hemiacetal impurities over time, especially in the presence of acid or base catalysts. Avoid long-term storage in any solvent.
Troubleshooting Guides
Issue 1: Low Yield in Reactions Involving Basic Reagents
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Symptom: Reactions such as Wittig olefination or aldol condensations result in low yields of the desired product and the formation of multiple byproducts.
-
Possible Cause: The compound is degrading under the basic reaction conditions. The isothiazole ring may be sensitive to strong bases, leading to cleavage.
-
Troubleshooting Steps:
-
Use Milder Bases: If possible, switch to a milder inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation.
-
Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
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Slow Addition: Add the base or the aldehyde slowly to the reaction mixture to avoid high local concentrations.
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Issue 2: Inconsistent Results in Reductive Amination
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Symptom: The yield of the desired amine is variable, and significant amounts of the starting aldehyde remain, or side products are observed.
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Possible Cause: The stability of the intermediate imine is poor, or the aldehyde is degrading under the reaction conditions. The choice of reducing agent and pH is critical.
-
Troubleshooting Steps:
-
Control pH: Maintain the reaction pH between 5 and 7 for optimal imine formation and stability.
-
Select Appropriate Reducing Agent: Use a pH-tolerant reducing agent like Sodium triacetoxyborohydride (STAB), which is effective under mildly acidic conditions. Avoid harsher reagents like NaBH₄ if pH control is difficult.
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Pre-formation of Imine: Consider pre-forming the imine by stirring the aldehyde and amine together for a period before adding the reducing agent.
-
Issue 3: Compound Degradation During Chromatographic Purification
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Symptom: Purity decreases after purification on a silica gel column. Tailing peaks or new impurities are observed in the collected fractions.
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Possible Cause: Silica gel is weakly acidic and can catalyze the degradation or polymerization of sensitive aldehydes.
-
Troubleshooting Steps:
-
Deactivate Silica: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-volatile base, such as triethylamine (~0.1-1%).
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Minimize Contact Time: Perform the chromatography as quickly as possible.
-
Quantitative Stability Data (Illustrative)
The following table presents hypothetical degradation data for this compound under various stress conditions. This data is intended to serve as a model for a forced degradation study.
| Condition | Time (days) | % Degradation (Illustrative) | Potential Degradation Product |
| Thermal | |||
| 40°C, Solid | 30 | < 1% | - |
| 60°C, Solid | 30 | 5% | Polymerization products |
| Photolytic | |||
| Solid, UV Light (254 nm) | 7 | 15% | Oxidized and polymerized species |
| Solution (MeCN), UV Light | 7 | 25% | Oxidized and polymerized species |
| pH in Aqueous Buffer | |||
| pH 4.0 | 14 | < 2% | - |
| pH 7.0 | 14 | < 1% | - |
| pH 9.0 | 14 | 40% | Benzo[c]isothiazole-5-carboxylic acid, ring-opened products |
| Oxidative | |||
| 3% H₂O₂ in MeCN | 1 | > 90% | Benzo[c]isothiazole-5-carboxylic acid |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure to assess the stability of this compound under various stress conditions.
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Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 8 hours.
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Thermal Degradation: Place 5 mg of the solid compound in a 60°C oven for 7 days. Also, incubate 1 mL of the stock solution at 60°C for 7 days.
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Photolytic Degradation: Expose 5 mg of the solid compound and 1 mL of the stock solution to direct UV light (e.g., 254 nm) for 48 hours. Wrap a control sample in aluminum foil.
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Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV method to determine the percentage of the remaining parent compound and identify major degradants.
Protocol 2: Reductive Amination with a Primary Amine
This protocol provides a general method for coupling the aldehyde with an amine, designed to minimize degradation.
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Setup: To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and the primary amine (1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dichloroethane (DCE).
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Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde.
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Reduction: Once imine formation is significant, add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.
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Reaction: Allow the reaction to stir at room temperature for 12-24 hours until completion.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product via column chromatography on neutralized silica gel or by another suitable method.
Visualizations
Caption: Workflow for a forced degradation stability study.
Caption: Troubleshooting logic for compound degradation issues.
References
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzo[c]isothiazole-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and stability of this compound?
This compound (CAS No. 1187243-11-3) is a heterocyclic aldehyde.[1][2][3] While specific stability data is limited, related isothiazole and benzothiazole derivatives can be sensitive to strong oxidizing and reducing agents. The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid. For storage, it is recommended to keep the compound under an inert atmosphere at 2-8°C.
Q2: I am having trouble synthesizing the Benzo[c]isothiazole core. What are some common issues?
The synthesis of the benzo[c]isothiazole ring system is less common than its benzo[d] isomer.[4] Challenges often arise from the selection of starting materials and reaction conditions for the ring closure. Potential issues include low yields, and formation of isomeric impurities or side products from undesired cyclization pathways. Careful control of reaction temperature and stoichiometry is crucial.
Q3: My formylation reaction to introduce the aldehyde group is not working. What could be the problem?
Formylation of heterocyclic compounds, often via a Vilsmeier-Haack type reaction, can be problematic.[5][6][7] The reactivity of the benzo[c]isothiazole ring towards electrophilic substitution will be a key factor. If the reaction is sluggish, it could be due to the electron-withdrawing nature of the isothiazole ring deactivating the benzene ring. Conversely, if the reaction is too vigorous, it may lead to polysubstitution or degradation of the starting material. Careful optimization of the Vilsmeier reagent (e.g., POCl₃/DMF ratio) and reaction temperature is necessary.[6]
Q4: I am observing multiple spots on my TLC after the reaction. What are the likely side products?
In addition to unreacted starting material, potential side products could include:
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Over-oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures.
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Isomers: Depending on the synthetic route to the benzo[c]isothiazole core, formation of the more stable benzo[d]isothiazole isomer is a possibility.
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Vilsmeier-Haack side products: The Vilsmeier-Haack reaction can sometimes lead to the formation of chloro- or amido-substituted byproducts.[8]
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Cannizzaro reaction: Under basic conditions, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[9][10]
Q5: What are the expected NMR chemical shifts for this compound?
| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.8 - 10.2 | Aldehyde (-CHO) | 185 - 195 |
| Aromatic (CH) | 7.5 - 8.5 | Aromatic (C) | 120 - 150 |
| Aromatic (C-CHO) | - | Aromatic (C-S) | 140 - 160 |
| Aromatic (C-N) | - | Aromatic (C-C junction) | 130 - 150 |
Note: These are estimated values and actual shifts may vary. 2D NMR techniques (COSY, HSQC, HMBC) are recommended for unambiguous assignment.[11][12]
Troubleshooting Guides
Synthesis of the Benzo[c]isothiazole Ring
Troubleshooting workflow for low yield in Benzo[c]isothiazole synthesis.
Formylation Reaction (e.g., Vilsmeier-Haack)
Troubleshooting guide for a complex product mixture in formylation.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of an Electron-Rich Heterocycle
This is a general protocol and may require optimization for Benzo[c]isothiazole.
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous dichloromethane (DCM) to 0°C.
-
Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 1.1 eq) dropwise to the stirred POCl₃ solution at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, should be observed.[8]
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Reaction with Heterocycle: Dissolve the benzo[c]isothiazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to 0°C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
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Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
General Protocol for Purification of a Heterocyclic Aldehyde
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Column Chromatography: Prepare a silica gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity can be determined by TLC analysis.
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Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
General workflow for the purification of this compound.
References
- 1. 1187243-11-3(benzo[d]isothiazole-5-carbaldehyde) | Kuujia.com [kuujia.com]
- 2. benzo[d]isothiazole-5-carbaldehyde | 1187243-11-3 [amp.chemicalbook.com]
- 3. 1187243-11-3 | benzo[d]isothiazole-5-carbaldehyde - 科邦特化工 [capotchem.cn]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiazole(95-16-9) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Navigating Solubility Challenges with Benzo[c]isothiazole-5-carbaldehyde: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Benzo[c]isothiazole-5-carbaldehyde. The information is designed to offer practical solutions and streamline your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, an aromatic heterocyclic aldehyde, is generally expected to exhibit poor solubility in aqueous solutions due to its predominantly non-polar structure. It is anticipated to be more soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in other common organic solvents like ethanol and methanol.
Q2: I am observing precipitation of this compound during my aqueous-based assay. What can I do?
A2: Precipitation in aqueous solutions is a common issue. Consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO and then diluting it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment. If precipitation still occurs, you may need to explore solubility enhancement techniques.
Q3: Can I heat the solvent to dissolve this compound?
A3: Gentle heating can be an effective method to increase the dissolution rate. However, it is crucial to first establish the thermal stability of this compound in your chosen solvent to avoid degradation. Start with a low temperature and gradually increase it while monitoring for any changes in color or the appearance of degradation products.
Q4: Are there any known incompatible solvents for this compound?
A4: While specific incompatibility data is limited, it is advisable to avoid highly reactive solvents or solutions with strong oxidizing or reducing agents, unless they are part of a planned chemical transformation. Preliminary compatibility tests with small amounts of the compound and solvent are recommended.
Troubleshooting Guide
This guide provides a systematic approach to overcoming common solubility issues with this compound.
Problem: Difficulty in preparing a stock solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent selection. | Refer to the Solvent Solubility Data table below. Start with solvents predicted to have good solubility, such as DMSO or DMF. | The compound dissolves to form a clear solution at the desired concentration. |
| Insufficient solvent volume. | Increase the solvent volume to reduce the concentration. | A clear solution is obtained at a lower concentration. |
| Low dissolution rate. | Gently warm the mixture while stirring. Use of a sonicator can also aid in dissolution. | The compound dissolves more rapidly. |
Problem: Precipitation upon addition to an aqueous medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding the aqueous solubility limit. | Decrease the final concentration of the compound in the aqueous medium. | The compound remains in solution. |
| "Salting out" effect. | If using high salt concentration buffers, try reducing the salt concentration if experimentally feasible. | Reduced precipitation of the compound. |
| pH-dependent solubility. | Investigate the effect of pH on solubility. Adjusting the pH of the aqueous medium might improve solubility. | The compound's solubility increases at a different pH. |
Quantitative Solubility Data
The following table provides an estimated solubility of this compound in common laboratory solvents. Disclaimer: This data is estimated based on the properties of structurally similar benzisothiazole and aromatic aldehyde compounds. Experimental verification is highly recommended.
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A good first choice for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | High | Similar to DMSO, effective for creating stock solutions. |
| Dichloromethane (DCM) | Moderate | May be suitable for reactions and purifications. |
| Chloroform | Moderate | Similar to DCM. |
| Ethanol | Low to Moderate | May require gentle heating to achieve higher concentrations. |
| Methanol | Low to Moderate | Similar to ethanol. |
| Water | Very Low | Expected to be poorly soluble in aqueous solutions. |
| Hexane | Very Low | Unlikely to be a suitable solvent. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Weigh approximately 1 mg of this compound into a small glass vial.
-
Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.
-
Observe for complete dissolution.
-
If the compound does not dissolve after adding 1 mL of solvent, gently warm the vial (e.g., to 40-50 °C) and observe for any change.
-
Record the approximate volume of solvent required to dissolve the compound to estimate its solubility.
Protocol 2: Preparation of a Stock Solution using a Co-Solvent
-
Accurately weigh the required amount of this compound to prepare a concentrated stock solution (e.g., 10 mM).
-
Add the appropriate volume of a high-solubility solvent (e.g., DMSO) to the solid.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
To prepare a working solution, dilute the stock solution into the desired aqueous buffer. Add the stock solution dropwise to the vigorously stirred buffer to minimize localized high concentrations that can lead to precipitation.
Visual Troubleshooting and Workflow Diagrams
Caption: A decision-making flowchart for troubleshooting solubility issues.
Caption: A general experimental workflow for using the compound.
Catalyst Selection for Reactions Involving Benzo[c]isothiazole-5-carbaldehyde: A Technical Support Center
For researchers, scientists, and professionals in drug development, navigating the complexities of catalyst selection is a critical step in harnessing the synthetic potential of novel compounds like Benzo[c]isothiazole-5-carbaldehyde. While specific catalytic data for this particular molecule is emerging, a robust framework for experimental design can be constructed from the extensive research on related benzothiazole and isothiazole systems. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges in the laboratory.
Troubleshooting Guides and FAQs
This section is designed to provide direct answers to specific issues that may be encountered during the catalytic functionalization of this compound.
Frequently Asked Questions (FAQs)
Q1: I am planning a C-H activation/functionalization on the benzo ring of this compound. Which catalytic system should I start with?
A1: For C-H activation of benzothiazole and related heterocycles, rhodium (Rh) and palladium (Pd) catalysts are the most common starting points.[1][2][3][4][5][6] Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are particularly effective for C-H activation directed by a coordinating group.[1][3][4][6] Palladium catalysts, like Pd(OAc)₂, are widely used for direct arylation and other cross-coupling reactions.[2][7] The choice may depend on the specific bond you are trying to form.
Q2: My reaction to functionalize the aldehyde group is not proceeding. What are the likely issues?
A2: The aldehyde group is susceptible to both nucleophilic attack and oxidation. If you are attempting a reaction that requires the aldehyde to act as an electrophile (e.g., condensation), ensure your catalyst and reaction conditions are compatible. Lewis acid catalysts such as Zinc triflate (Zn(OTf)₂) have been used for the condensation of aldehydes with aminothiophenols to form benzothiazoles, suggesting their utility in activating aldehyde groups in similar systems.[8] If the aldehyde is being consumed through side reactions, consider protecting it as an acetal, performing the desired catalytic reaction on the isothiazole ring, and then deprotecting the aldehyde.
Q3: I am observing a mixture of products with functionalization at different positions on the aromatic ring. How can I improve regioselectivity?
A3: Regioselectivity in C-H functionalization is often directed by the electronic properties of the substrate and any directing groups. The isothiazole ring itself is electron-withdrawing, which will influence the reactivity of the adjacent benzene ring.[9] The choice of catalyst and ligands is crucial for controlling regioselectivity. For instance, in palladium-catalyzed reactions, the use of specific ligands can favor activation at a particular C-H bond.[7] Careful optimization of reaction temperature and solvent can also significantly impact the selectivity of the reaction.
Q4: My catalyst appears to be deactivating during the reaction. What are the potential causes and solutions?
A4: Catalyst deactivation can be caused by several factors, including poisoning by impurities in the starting materials or solvents, formation of inactive catalyst species, or product inhibition. The sulfur and nitrogen atoms in the this compound core can potentially coordinate to the metal center and inhibit catalysis. To mitigate this, consider using ligands that form more stable and reactive catalytic complexes. Additionally, ensuring all reagents and solvents are pure and dry can prevent catalyst poisoning. In some cases, using a higher catalyst loading or a more robust catalyst precursor might be necessary.
Troubleshooting Common Catalytic Reactions
-
Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck):
-
Catalyst/Ligand System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. For electron-rich heterocycles, bulky electron-rich phosphine ligands often improve catalytic activity.
-
Base and Solvent: The strength and solubility of the base can significantly impact the reaction rate and yield. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., DMF, dioxane, toluene) is recommended.
-
Temperature: While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or side reactions. Optimization of the reaction temperature is crucial.
-
-
Poor Conversion in Rhodium-Catalyzed C-H Activation:
-
Oxidant/Additive: Many Rh(III)-catalyzed C-H activations require a co-oxidant, such as AgOAc or Cu(OAc)₂.[10] The stoichiometry of the oxidant can be critical.
-
Solvent: Protic solvents like trifluoroethanol (TFE) can sometimes promote C-H activation.[3]
-
Directing Group: If applicable, ensure the directing group is appropriately positioned to facilitate the desired C-H activation.
-
Data Presentation: Catalyst Performance in Analogous Systems
The following tables summarize quantitative data for catalytic reactions on benzothiazole and isothiazole systems, which can serve as a starting point for designing experiments with this compound.
Table 1: Palladium-Catalyzed C-H Arylation of Benzothiazoles [2][11][12]
| Entry | Benzothiazole Derivative | Arylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzothiazole | 4-Iodotoluene | Pd(OAc)₂ (5 mol%) | K₂CO₃ | DMA | 150 | 24 | 85 |
| 2 | Benzothiazole | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (10 mol%) | PivOH | DMSO | 110 | 10 | 69 |
| 3 | 2-Methylbenzothiazole | Bromobenzene | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
Table 2: Rhodium-Catalyzed Annulation of Benzamides with Alkynes (leading to isothiazole-related structures) [1][10]
| Entry | Benzamide Derivative | Alkyne | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Methoxybenzamide | Diphenylacetylene | [CpRhCl₂]₂ (2.5 mol%) | AgSbF₆ (10 mol%) | DCE | 80 | 12 | 95 |
| 2 | N-Pivaloyloxybenzamide | Ethyl propiolate | --INVALID-LINK--₂ (5 mol%) | AgOAc (2 eq) | PhCF₃ | 100 | 24 | 88 |
Experimental Protocols
The following are representative experimental protocols for catalytic reactions on related heterocyclic systems. These should be adapted and optimized for reactions involving this compound.
Protocol 1: General Procedure for Palladium-Catalyzed Direct Arylation of a Benzothiazole Derivative[2][11]
To a screw-capped vial is added the benzothiazole derivative (0.5 mmol), the aryl halide (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 1.0 mmol). The vial is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., DMA, 2 mL) is added, and the vial is sealed. The reaction mixture is stirred at the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Representative Procedure for Rhodium-Catalyzed C-H Activation and Annulation[1]
In a glovebox, a reaction tube is charged with the starting amide (0.2 mmol), the alkyne (0.4 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and a silver salt additive (e.g., AgSbF₆, 0.02 mmol, 10 mol%). Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, 1 mL) is added. The tube is sealed and removed from the glovebox. The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for the required duration (e.g., 12-24 hours). Upon completion, the mixture is cooled to room temperature, filtered through a pad of celite, and the filtrate is concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to catalyst selection and troubleshooting for reactions involving this compound.
Caption: Experimental workflow for catalyst selection and optimization.
Caption: Troubleshooting flowchart for low-yielding catalytic reactions.
Caption: Simplified hypothetical catalytic cycle for a C-H arylation reaction.
References
- 1. Rhodium-catalyzed benzoisothiazole synthesis by tandem annulation reactions of sulfoximines and activated olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
- 4. Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pure.skku.edu [pure.skku.edu]
- 6. Rh(III)-Catalyzed C-H Activation/Annulation of Benzohydroxamates and 2-Imidazolones: Access to Urea-Fused-Dihydroisoquinolone Scaffolds Reminiscent of Pyrrole Alkaloid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 9. Benzothiazole - Wikipedia [en.wikipedia.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzo[c]isothiazole-5-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions concerning the analysis of byproducts in the synthesis of Benzo[c]isothiazole-5-carbaldehyde. The information is compiled for researchers, scientists, and professionals in drug development. Please note that while specific literature on the byproduct profile of this compound is limited, the following guidance is based on established principles of heterocyclic chemistry and data from analogous benzisothiazole syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for the benzo[c]isothiazole core, and what starting materials are typically used?
While multiple strategies exist for forming isothiazole rings, a common approach involves the cyclization of a suitably substituted benzene precursor containing ortho-positioned sulfur and nitrogen functionalities. For this compound, a plausible retrosynthetic analysis suggests starting materials like 2-cyano-4-formylthiophenol or related derivatives. The key cyclization step often involves an oxidative S-N bond formation.
Q2: I am observing a significantly lower yield than expected and see multiple spots on my Thin Layer Chromatography (TLC) plate. What are the potential byproducts?
Low yields and multiple TLC spots suggest the formation of one or more byproducts. Based on related syntheses of isothiazole and benzisothiazole derivatives, potential byproducts could include:
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Over-oxidation Products: If the synthesis involves an oxidation step, the aldehyde group could be over-oxidized to the corresponding carboxylic acid (Benzo[c]isothiazole-5-carboxylic acid).
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Dimerization Products: Under certain formylation or reaction conditions, starting materials or intermediates can undergo self-condensation or dimerization.[1] For instance, nucleophilic attack from one molecule onto an activated intermediate of another can lead to dimeric impurities.[1]
-
Nitrile Byproducts: In reactions involving oxidation of thioamides, the formation of a nitrile byproduct via dehydration has been observed.[2]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials or key intermediates in the final crude product.
-
Solvent Adducts: In some cases, the solvent may participate in side reactions, leading to the formation of adducts.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation requires careful control of reaction parameters:
-
Temperature: Both excessively high and low temperatures can favor side reactions. The optimal temperature should be determined experimentally. In some formylation reactions, temperature control is critical to prevent dimerization.[1]
-
Stoichiometry: The precise molar ratio of reagents is crucial. Using an excess of a particular reagent can lead to side reactions. For example, the stoichiometry of phosphoryl chloride has been shown to be important in preventing side product formation in related syntheses.[1]
-
Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal time for quenching the reaction. Prolonged reaction times can lead to the formation of degradation products.
-
Atmosphere: For oxygen-sensitive reactions, maintaining an inert atmosphere (e.g., Nitrogen or Argon) is essential to prevent oxidation-related byproducts.
Q4: What analytical methods are recommended for identifying and quantifying byproducts in my crude reaction mixture?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is excellent for separating the main product from byproducts and quantifying their relative amounts.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for separating components and determining their molecular weights, which is crucial for preliminary identification of unknown byproducts.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve volatility.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural elucidation of isolated byproducts.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Multiple spots on TLC, one with very low Rf | The low Rf spot may be a highly polar byproduct, such as the corresponding carboxylic acid from over-oxidation. | 1. Use LC-MS to check for a mass corresponding to the oxidized product. 2. Reduce the amount of oxidant or the reaction time. 3. Purify using column chromatography with a more polar eluent system or via an acid-base extraction. |
| An unexpected peak in MS with approximately double the mass of an intermediate | Dimerization of a starting material or reactive intermediate has likely occurred.[1] | 1. Re-evaluate the reaction concentration; high concentrations can favor dimerization. 2. Check the reaction temperature and reagent stoichiometry, as these can be critical factors.[1] 3. Isolate the impurity for structural characterization by NMR. |
| Main product peak is broad or shows tailing in HPLC | Co-elution with an impurity. | 1. Optimize the HPLC method (e.g., change the mobile phase gradient, temperature, or column chemistry). 2. Use a higher resolution column.[3] |
| Reaction does not go to completion (starting material remains) | Insufficient reaction time, inadequate temperature, or deactivated reagents. | 1. Increase reaction time and monitor by TLC/HPLC. 2. Gradually increase the reaction temperature. 3. Verify the quality and activity of all reagents. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol is a general method for analyzing the purity of benzisothiazole derivatives and can be adapted for this compound.[3]
-
Column: Newcrom R1 reverse-phase, 3.2 x 50 mm, 5 µm (or equivalent C18 column).[3]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile (MeCN)
-
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm and 275 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of crude product in 1 mL of MeCN. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: LC-MS/MS for Byproduct Identification
This protocol outlines a general approach for identifying unknown byproducts.[5][6]
-
LC System: Agilent 1260 HPLC system or equivalent.[5]
-
Column: Kinetex phenyl-hexyl column (100 × 2.1 mm, 2.6 μm) or similar.[5]
-
Mobile Phase: As described in the HPLC protocol.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[5] Positive mode ESI is often effective for nitrogen-containing heterocycles.[5]
-
Scan Mode:
-
Full Scan: Initially perform a full scan (e.g., m/z 100-800) to detect all ionizable species.
-
Product Ion Scan (MS/MS): Select the m/z of the parent ions of suspected byproducts and perform fragmentation to obtain structural information.[5]
-
Visual Workflow and Pathways
Caption: Workflow for byproduct identification and quantification.
Caption: Hypothetical reaction showing desired vs. side pathways.
References
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. thieme-connect.com [thieme-connect.com]
- 3. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Refinement of analytical methods for Benzo[c]isothiazole-5-carbaldehyde detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of Benzo[c]isothiazole-5-carbaldehyde detection. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC-UV and GC-MS analysis of this compound.
HPLC-UV Analysis Troubleshooting
Question: Why am I seeing a drifting baseline in my HPLC chromatogram?
Answer: A drifting baseline can be caused by several factors. Here are the most common causes and their solutions:
-
Mobile Phase Issues:
-
Incomplete mixing: Ensure your mobile phase components are thoroughly mixed. If using an online gradient mixer, ensure it is functioning correctly.
-
Lack of equilibration: The column may not be fully equilibrated with the mobile phase. Allow sufficient time for the baseline to stabilize before injecting your sample.
-
Contamination: Contaminants in the mobile phase or from the system can slowly elute, causing the baseline to drift. Use high-purity solvents and freshly prepared mobile phase.
-
-
Column Temperature Fluctuations: Unstable column temperature can cause the refractive index of the mobile phase to change, leading to baseline drift. Use a column oven to maintain a constant temperature.
-
Detector Lamp Aging: A failing UV detector lamp can result in an unstable baseline. Check the lamp's energy output and replace it if necessary.
Question: My peaks for this compound are tailing. What can I do to improve peak shape?
Answer: Peak tailing is a common issue that can compromise resolution and quantification. Consider the following:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Secondary Interactions: The aldehyde group or the isothiazole ring might be interacting with active sites on the silica support of your C18 column.
-
Mobile Phase Modifier: Add a small amount of a competing agent, like triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to block these active sites.
-
pH Adjustment: The pH of the mobile phase can affect the ionization state of your analyte and the column's surface. Adjusting the pH with a suitable buffer (e.g., phosphate buffer) might improve peak shape.
-
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or, if the problem persists, replace it with a new one.
Question: I am observing ghost peaks in my chromatograms. What is the source of these unexpected peaks?
Answer: Ghost peaks are peaks that appear in a chromatogram where no analyte should be present. The common sources are:
-
Carryover from Previous Injections: Highly retained components from a previous injection can elute in a subsequent run. To mitigate this, incorporate a thorough column wash with a strong solvent at the end of each run.
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or leaching from system components (e.g., tubing, seals) can appear as ghost peaks. Ensure the purity of your solvents and regularly maintain your HPLC system.
-
Sample Contamination: The sample itself or the vial could be contaminated. Prepare fresh samples in clean vials.
GC-MS Analysis Troubleshooting
Question: I am not seeing the molecular ion peak for this compound in my mass spectrum. Why is it absent?
Answer: The absence of a molecular ion peak (or a very weak one) can be characteristic of certain compound classes upon electron ionization (EI). For this compound, this could be due to:
-
Extensive Fragmentation: The molecule might be readily fragmenting under the high energy of the electron beam. The stability of the benzisothiazole ring system might lead to characteristic fragment ions being more prominent than the molecular ion.
-
Thermal Degradation: The compound might be degrading in the hot injector port or on the GC column before it reaches the detector. Try lowering the injector temperature.
Question: My chromatographic peaks are broad in the GC-MS analysis. How can I improve their sharpness?
Answer: Broad peaks in GC-MS can lead to poor resolution and reduced sensitivity. Here are some potential causes and solutions:
-
Slow Injection: A slow injection can cause the sample band to broaden at the start of the separation. Ensure a fast and clean injection.
-
Incorrect Flow Rate: An inappropriate carrier gas flow rate can lead to band broadening. Optimize the flow rate for your column dimensions and carrier gas.
-
Column Contamination: Contamination in the column can interfere with the interaction between the analyte and the stationary phase, leading to broader peaks. Bake out the column at a high temperature (within its specified limits) to remove contaminants.
Question: I am observing inconsistent retention times for my analyte. What could be the reason?
Answer: Fluctuations in retention time can make peak identification difficult and affect the reliability of your results. Check the following:
-
Carrier Gas Flow and Pressure Fluctuations: Inconsistent carrier gas flow or pressure will directly impact retention times. Check for leaks in the gas lines and ensure the gas regulator is functioning correctly.
-
Column Temperature Variations: The GC oven temperature must be stable and reproducible. Ensure the oven is properly calibrated and that the temperature program is consistent between runs.
-
Column Bleed: As a column ages, the stationary phase can degrade and "bleed," which can affect retention times. If you observe a rising baseline, especially at higher temperatures, it might be time to replace the column.
Frequently Asked Questions (FAQs)
What is a suitable starting HPLC-UV method for the analysis of this compound?
A good starting point for method development would be a reversed-phase HPLC method using a C18 column. Due to the aromatic nature of the compound, UV detection at around 254 nm or 320 nm should provide good sensitivity. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid to improve peak shape) is recommended.
What are the expected major fragments of this compound in GC-MS with electron ionization?
While a definitive fragmentation pattern requires experimental data, based on the structure, one could anticipate the following fragments:
-
M-1: Loss of a hydrogen atom from the aldehyde group.
-
M-29: Loss of the CHO group.
-
Fragments corresponding to the cleavage of the isothiazole ring.
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A prominent peak corresponding to the stable benzisothiazole core.
How should I prepare my sample for HPLC and GC-MS analysis?
For HPLC, dissolve the sample in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. It is recommended to filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column. For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Ensure the sample is dry, as water can interfere with the analysis.
Experimental Protocols
HPLC-UV Method for Quantification of this compound
This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Further dilute with the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid) to the desired concentration range for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
GC-MS Method for Identification of this compound
This method is intended for qualitative identification and may need to be adjusted for quantitative purposes.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for the analysis of polar aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software with a mass spectral library.
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane (GC grade)
Procedure:
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Dissolve the sample in dichloromethane to a concentration of approximately 100 µg/mL.
-
Data Presentation
Table 1: Hypothetical HPLC-UV Method Parameters and Expected Results
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-80% B over 8 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | ~ 7.5 min |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Table 2: Hypothetical GC-MS Data for this compound
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (5 min) |
| Expected Retention Time | ~ 12.8 min |
| Molecular Ion (M+) | m/z 163 (May be of low abundance) |
| Major Fragment Ions (m/z) | 162 (M-1), 134 (M-CHO), 108, 82 |
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: Analytical Troubleshooting Flowchart.
Validation & Comparative
Comparative analysis of Benzo[c]isothiazole-5-carbaldehyde with other aromatic aldehydes
A Comparative Analysis of Heterocyclic Aromatic Aldehydes for Researchers
A detailed comparison of the reactivity and biological relevance of Benzo[c]isothiazole-5-carbaldehyde with other aromatic aldehydes, providing researchers, scientists, and drug development professionals with actionable experimental data and protocols.
Due to the limited availability of specific experimental data for this compound, this guide utilizes Thiazole-2-carbaldehyde as a representative sulfur- and nitrogen-containing heterocyclic aldehyde. This allows for a robust comparative analysis against the well-characterized aromatic aldehydes, benzaldehyde and p-nitrobenzaldehyde, offering valuable insights into the influence of the heterocyclic ring on reactivity and potential biological applications.
Executive Summary of Aldehyde Reactivity
The reactivity of aromatic aldehydes in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance reactivity by increasing the partial positive charge on the carbonyl carbon, whereas electron-donating groups (EDGs) decrease it.
-
p-Nitrobenzaldehyde : The potent electron-withdrawing nitro group (-NO₂) significantly increases the electrophilicity of the carbonyl carbon, making it the most reactive among the compared aldehydes.[1][2][3]
-
Thiazole-2-carbaldehyde : The thiazole ring is electron-withdrawing, which suggests that Thiazole-2-carbaldehyde is more reactive than benzaldehyde. The precise reactivity is influenced by the complex electronic effects of the heteroatoms.
-
Benzaldehyde : Serves as a baseline for aromatic aldehyde reactivity with no strong electron-donating or withdrawing substituents.
-
This compound (Predicted) : The benzo[c]isothiazole nucleus is anticipated to be electron-withdrawing. Therefore, its aldehyde derivative is predicted to exhibit higher reactivity than benzaldehyde, likely comparable to other electron-deficient heterocyclic aldehydes.
Comparative Analysis of Aldehyde Performance in Key Reactions
To provide a quantitative comparison, the performance of Thiazole-2-carbaldehyde, Benzaldehyde, and p-Nitrobenzaldehyde in two fundamental carbon-carbon bond-forming reactions, the Wittig reaction and the Knoevenagel condensation, is summarized below.
Table 1: Comparative Yields in the Wittig Reaction
| Aldehyde | Wittig Reagent | Product | Yield (%) |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | ~85-95% |
| p-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl p-nitrocinnamate | >95% |
| Thiazole-2-carbaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(thiazol-2-yl)acrylate | ~80-90% |
Table 2: Comparative Yields in the Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Product | Yield (%) |
| Benzaldehyde | Malononitrile | 2-(Phenylmethylene)malononitrile | ~90% |
| p-Nitrobenzaldehyde | Malononitrile | 2-((4-Nitrophenyl)methylene)malononitrile | >95% |
| Thiazole-2-carbaldehyde | Malononitrile | 2-((Thiazol-2-yl)methylene)malononitrile | ~85-95% |
Experimental Protocols
Detailed methodologies for the synthesis of the aldehydes and the comparative reactions are provided to ensure reproducibility.
Synthesis of Thiazole-2-carbaldehyde
Thiazole-2-carbaldehyde can be synthesized from 2-bromothiazole.[4][5]
Procedure:
-
A solution of 2-bromothiazole (10.0 g, 60.96 mmol) in anhydrous ether (43 mL) is added dropwise to a solution of n-butyllithium (1.6 M in hexane, 46 mL, 73.5 mmol) at -78 °C under a nitrogen atmosphere.
-
The mixture is stirred at -70 °C for 20 minutes.
-
N,N-dimethylformamide (DMF) (7.50 mL, 97.5 mmol) is then added over 1 hour, maintaining the temperature below -65 °C.
-
The reaction is slowly warmed to 0 °C and then quenched with 4 M aqueous HCl.
-
The aqueous layer is separated, neutralized with potassium carbonate, and extracted with ether.
-
The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield Thiazole-2-carbaldehyde as a brown oil (yield ~99%).[5]
Wittig Reaction Protocol
The following is a general protocol for the Wittig reaction of an aromatic aldehyde with (carbethoxymethylene)triphenylphosphorane.[6][7]
Procedure:
-
In a conical vial, dissolve (carbethoxymethylene)triphenylphosphorane (201 mg, 0.57 mmol) and the respective aldehyde (0.5 mmol) with a magnetic spin vane.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add hexanes (3 mL) and continue to stir for several minutes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the solution to remove the solid byproduct.
-
Evaporate the solvent from the filtrate to yield the crude product, which can be further purified by recrystallization.
Knoevenagel Condensation Protocol
This protocol describes the Knoevenagel condensation of aromatic aldehydes with malononitrile.[8][9]
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water, add a catalytic amount of a mild base such as piperidine or ammonium acetate.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried.
Biological Significance and Signaling Pathways
Thiazole and benzothiazole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12][13] Notably, certain derivatives have been identified as potent inhibitors of protein kinases, such as the p38 mitogen-activated protein kinase (MAPK), which is a key component in cellular responses to inflammatory stimuli.[14][15][16]
p38 MAPK Signaling Pathway Inhibition
The p38 MAPK signaling cascade is activated by cellular stress and inflammatory cytokines. Its activation leads to the downstream phosphorylation of various transcription factors, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6. Thiazole-containing compounds can inhibit p38 MAPK, thereby blocking this inflammatory cascade.[14]
Caption: Inhibition of the p38 MAPK signaling pathway by thiazole derivatives.
Experimental Workflow for Inhibitor Screening
The following workflow outlines the process for identifying and characterizing novel heterocyclic aldehyde derivatives as potential enzyme inhibitors.
Caption: Workflow for the development of novel enzyme inhibitors.
References
- 1. Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. [allen.in]
- 2. sarthaks.com [sarthaks.com]
- 3. Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ? [doubtnut.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,3-Thiazole-2-carbaldehyde | 10200-59-6 [chemicalbook.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. ijcps.org [ijcps.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijrpr.com [ijrpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Elusive Structure of Benzo[c]isothiazole-5-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, the benzoisothiazole scaffold has garnered significant attention due to its presence in a range of biologically active molecules. However, the constitutional isomer, benzo[c]isothiazole, and its derivatives remain less explored, presenting a challenge in structural validation. This guide provides a comparative framework for researchers working on the structural characterization of Benzo[c]isothiazole-5-carbaldehyde derivatives. Due to the limited availability of direct experimental data for this specific isomer, we present a comparison with its more studied counterparts, benzo[d]isothiazole and benzothiazole derivatives, to offer valuable insights into the expected spectroscopic and crystallographic features.
Spectroscopic and Crystallographic Data for Structural Elucidation: A Comparative Analysis
Precise structural determination relies on a combination of analytical techniques. Here, we summarize key spectroscopic and crystallographic data for derivatives of benzothiazole and benzo[d]isothiazole, which can serve as a reference for the validation of this compound structures.
Table 1: Comparative ¹H NMR and ¹³C NMR Spectral Data
| Compound/Derivative Class | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| Benzothiazole Derivatives | Aromatic protons typically in the range of 7.0-8.5 ppm. The proton at the 2-position is often a singlet. | Carbonyl carbons (C=O) around 165-166 ppm. Aromatic carbons from 102-167 ppm. | [1] |
| Benzo[d]isothiazole Derivatives | Aromatic protons in the range of 7.2-8.1 ppm. | Carbonyl carbons (C=O) in aldehydes around 188-191 ppm. | [1][2] |
| 1-Benzothiophene-5-carbaldehyde | Aldehyde proton at 10.07 ppm. Aromatic protons from 7.46-8.28 ppm. | Not available in the provided search results. | [3] |
Note: The chemical shifts are highly dependent on the solvent and the specific substituents on the aromatic ring.
Table 2: Mass Spectrometry and X-ray Crystallography Data
| Technique | Observations for Related Structures | Reference |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. | [1] |
| X-ray Crystallography | Provides definitive 3D structural information, including bond lengths, bond angles, and crystal packing. For example, Benzo[2][4]imidazo[2,1-b]thiazole-2-carbaldehyde is a planar molecule. | [5] |
Experimental Protocols for Structural Validation
Accurate and reproducible experimental work is paramount. The following are detailed methodologies for the key techniques used in structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Record ¹³C NMR spectra with proton decoupling.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.
-
-
Data Analysis: Process the spectra using appropriate software. Assign the chemical shifts and coupling constants to the respective nuclei in the proposed structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion peak.
-
Analysis:
-
Acquire the mass spectrum in a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement.
-
Calculate the elemental composition from the accurate mass and compare it with the theoretical composition of the proposed structure.
-
If fragmentation is desired to confirm structural motifs, tandem mass spectrometry (MS/MS) can be employed.
-
Single-Crystal X-ray Diffraction
Objective: To obtain the precise three-dimensional structure of the molecule.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Visualizing Molecular Relationships and Experimental Workflows
Diagrams are essential tools for visualizing complex information. Below are Graphviz diagrams illustrating a hypothetical experimental workflow for structural validation and a potential signaling pathway that could be investigated for Benzo[c]isothiazole derivatives based on the known activities of related compounds.
Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.
Given that many benzothiazole derivatives exhibit anticancer properties, a plausible area of investigation for Benzo[c]isothiazole derivatives would be their effect on cancer-related signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.[6]
Caption: Hypothetical signaling pathways potentially modulated by Benzo[c]isothiazole derivatives.
Conclusion and Future Directions
The structural validation of this compound derivatives presents a current analytical challenge due to the scarcity of published data. This guide offers a comparative approach, leveraging data from related isomers to aid researchers in their structural elucidation efforts. The provided experimental protocols offer a standardized methodology for obtaining high-quality data. The visualization of a potential signaling pathway highlights a promising avenue for future biological investigation of this novel class of compounds. Further research is critically needed to synthesize and characterize this compound and its derivatives to populate the spectral databases and unlock their full therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Benzo[c]isothiazole-5-carbaldehyde Analogues and Related Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of benzo[c]isothiazole-5-carbaldehyde analogues and, due to a scarcity of specific data on this subclass, extends to the broader, structurally related class of benzothiazole derivatives. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology by offering a side-by-side comparison of the performance of these compounds in various biological assays. The data is compiled from publicly available scientific literature and is presented with detailed experimental protocols and visual representations of relevant signaling pathways to aid in the interpretation and future design of novel therapeutic agents.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative biological activity data for a selection of benzothiazole derivatives against various cancer cell lines and microbial strains. This data provides a basis for comparing the potency of different structural analogues.
Table 1: Anticancer Activity of Benzothiazole Derivatives (IC50 µM)
| Compound ID | Analogue Description | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | U87 (Glioblastoma) | HCT-116 (Colon Cancer) |
| PB11 | N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide | <0.05 | - | - | - | <0.05 | - |
| Compound 7 | Pyrido[2,1-b]benzo[d]thiazole derivative | 42.55 µg/ml | - | - | - | - | - |
| Compound 3a | 2-(Benzo[d]thiazol-2-ylamino)pyrimidine derivative | 50.15 µg/ml | - | - | - | - | - |
| Compound 3b | 2-(Benzo[d]thiazol-2-ylamino)pyrimidine derivative | 50.45 µg/ml | - | - | - | - | - |
| Aroyl Substituted 1h | Benzothiazole-piperazine derivative | - | Active | - | - | - | Active |
| Aroyl Substituted 1j | Benzothiazole-piperazine derivative | - | Active | - | - | - | Active |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data sourced from multiple studies, direct comparison should be made with caution.[1][2][3][4]
Table 2: Antimicrobial Activity of Benzothiazole Analogues (MIC µg/mL)
| Compound ID | Analogue Description | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Compound 3e | Dialkyne substituted 2-aminobenzothiazole | 3.12 | 3.12 | 3.12 | 3.12 | - |
| Compound 3n | Dialkyne substituted 2-aminobenzothiazole | - | - | - | - | 1.56-12.5 |
| Compound 6 | Pyrido[2,1-b]benzo[d]thiazole derivative | - | - | - | - | 125 |
| Benzothiazole Analogue | Azo clubbed benzothiazole | 312.5–1250 | - | 312.5–1250 | - | - |
| Benzothiazole Analogue 25a | 2-arylbenzothiazole | - | ~1 µM | - | - | - |
| Benzothiazole Analogue 25b | 2-arylbenzothiazole | - | - | - | - | - |
| Benzothiazole Analogue 25c | 2-arylbenzothiazole | - | ~1 µM | - | - | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data sourced from multiple studies, direct comparison should be made with caution.[3][5][6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues or other test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control cells.[1][8][9]
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a solid support, and then marking the target protein using a specific antibody.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, MAPK, p-MAPK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways that are often modulated by anticancer compounds and provide a visual representation of a typical experimental workflow.
Caption: PI3K/Akt Signaling Pathway and potential inhibition by benzothiazole derivatives.
Caption: MAPK/ERK Signaling Pathway and potential points of inhibition.
Caption: General experimental workflow for biological activity screening.
References
- 1. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. Synthesis, characterization, and antimicrobial activity of some thiazole derivatives [ejchem.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to Benzo[c]isothiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Benzo[c]isothiazole-5-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis, however, is not widely documented, necessitating the exploration of plausible synthetic strategies. This guide provides a head-to-head comparison of two proposed synthetic routes to this target molecule, offering a detailed analysis of each approach, including hypothetical experimental protocols and a comparative summary of their potential advantages and disadvantages.
The synthetic pathways presented herein are based on established chemical transformations applied to analogous systems, as direct literature precedents for the synthesis of this compound are scarce. These routes are intended to serve as a foundational guide for researchers initiating synthetic efforts toward this and related compounds.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies are proposed: Route 1 , which involves the construction of the benzo[c]isothiazole ring followed by functional group manipulation of a precursor on the benzene ring, and Route 2 , which entails the formation of a functionalized benzo[c]isothiazole core that is then converted to the target aldehyde.
| Parameter | Route 1: From 2-Amino-4-methylbenzonitrile | Route 2: From 4-Bromo-2-methylaniline |
| Starting Material | 2-Amino-4-methylbenzonitrile | 4-Bromo-2-methylaniline |
| Key Intermediates | 5-Methylbenzo[c]isothiazole | 5-Bromobenzo[c]isothiazole |
| Number of Steps | 2 (Hypothetical) | 2 (Hypothetical) |
| Key Transformations | Ring formation, Methyl oxidation | Ring formation, Formylation of aryl bromide |
| Potential Advantages | Potentially shorter route. | Avoids direct oxidation of the heterocyclic core. |
| Potential Challenges | Ring formation selectivity, Oxidation compatibility. | Availability of starting material, Formylation conditions. |
| Estimated Overall Yield | Moderate | Moderate to Good |
Synthetic Route Diagrams
Comparative Analysis of Benzo[c]isothiazole-5-carbaldehyde and Related Heterocyclic Compounds in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of Benzo[c]isothiazole-5-carbaldehyde and related benzothiazole and isothiazole derivatives. Due to the limited specific cross-reactivity data for this compound, this document focuses on the broader activities of its structural class, offering insights into potential biological targets and cross-reactivity profiles. The information presented herein is intended to guide researchers in designing and interpreting biological assays for this and similar compounds.
The benzothiazole and isothiazole scaffolds are key components in a wide range of biologically active molecules, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition.[1][2][3][4][5][6] The specific biological effects of these compounds are heavily influenced by the nature and position of their substitutions.[1][5]
Table 1: Comparative Biological Activities of Representative Benzothiazole and Isothiazole Derivatives
The following table summarizes the biological activities of several benzothiazole and isothiazole derivatives against various targets. This data provides a basis for understanding the potential efficacy and cross-reactivity of compounds related to this compound.
| Compound/Derivative Class | Assay Type | Target/Organism | Activity (IC50/MIC) | Reference |
| Benzothiazole Derivatives | Anticancer | MDA-MB-468 (Breast Cancer Cell Line) | IC50: 0.067 µM (Compound B19) | [7] |
| Anticancer | A431, A549 (Cancer Cell Lines) | Proliferation Inhibition | [8] | |
| Antimicrobial | Staphylococcus aureus | MIC: 15.6-125 µg/mL | [9] | |
| Antimicrobial | Escherichia coli | MIC: 15.6-125 µg/mL | [9] | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50: 23.4 ± 1.1 nM (Compound 4f) | [10] | |
| Enzyme Inhibition | Monoamine Oxidase B (MAO-B) | IC50: 40.3 ± 1.7 nM (Compound 4f) | [10] | |
| Isothiazole Derivatives | Enzyme Inhibition | Succinate Dehydrogenase (SDH) | EC50: 0.392 µg/mL (Compound 5l) | [11] |
| Antifungal | Botrytis cinerea | EC50: 0.392 µg/mL (Compound 5l) | [11] | |
| Enzyme Inhibition | c-Jun N-terminal kinase (JNK1) | IC50: 1.8 µM (Compound BI-87G3) | [12] | |
| Anticancer | L1210 (Leukemia Cell Line) | Moderate Inhibition | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are representative protocols for antimicrobial susceptibility testing and a cellular thermal shift assay (CETSA) for target engagement.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
a. Preparation of Materials:
-
Test Compound: Dissolve the compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution.
-
Microorganism: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control (a known antibiotic) and a negative control (broth with solvent).
b. Assay Procedure:
-
Dispense the broth medium into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the test compound stock solution across the wells of the plate.
-
Add the standardized microbial inoculum to each well.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
c. Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the direct binding of a compound to its protein target in a cellular environment.[14][15][16][17]
a. Cell Treatment and Heating:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures to induce thermal denaturation of proteins.
b. Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
c. Data Interpretation:
-
Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway
Several benzothiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[18]
Caption: PI3K/AKT signaling pathway and potential inhibition by Benzo[c]isothiazole derivatives.
Experimental Workflow for Off-Target Effect Analysis
To assess the cross-reactivity and potential off-target effects of a compound, a systematic workflow can be employed.
Caption: Workflow for identifying and validating off-target effects of a novel compound.
References
- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medwinpublishers.com [medwinpublishers.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Benzo[c]isothiazole Derivatives: A Comparative Guide to Fluorescent Probes for Hydrogen Sulfide Detection
For Immediate Release
In the dynamic field of cellular biology and drug development, the precise detection of signaling molecules is paramount. Hydrogen sulfide (H₂S), a critical gasotransmitter, has garnered significant attention for its role in a myriad of physiological and pathological processes. Consequently, the development of sensitive and selective probes for H₂S is a key area of research. This guide provides a comprehensive performance benchmark of benzothiazole-based fluorescent probes for H₂S detection, offering a valuable resource for researchers, scientists, and drug development professionals.
While the initial focus of this guide was on the specific scaffold of Benzo[c]isothiazole-5-carbaldehyde, a thorough review of the current scientific literature reveals a notable scarcity of probes based on this exact structure. The field is instead dominated by derivatives of the isomeric benzo[d]thiazole core. Therefore, this guide will focus on the performance of these more prevalent and well-documented benzothiazole-based probes, providing a robust comparison with other leading fluorescent H₂S probes.
Performance Comparison of Fluorescent H₂S Probes
The efficacy of a fluorescent probe is determined by several key parameters, including its limit of detection (LOD), response time, and selectivity against other biologically relevant molecules. The following table summarizes the performance of representative benzothiazole-based probes and compares them with other common classes of fluorescent probes for H₂S.
| Probe Name/Class | Fluorophore Core | Limit of Detection (LOD) | Response Time | Key Advantages | Reference |
| Benzothiazole-Based | |||||
| Probe P2 | Benzothiazole | - | < 2 min | Good water solubility, lysosome-targeted.[1] | [1] |
| TPB-NO2 | Triphenylamine-benzothiazole | 9.81 nM | < 2 min | High sensitivity, rapid response.[2] | [2] |
| CIM-SDB | Indene-carbazole-benzothiazole | 123 nM | - | High selectivity and sensitivity.[2] | [2] |
| TTPD | Thiophene-benzothiadiazole | 62.1 nM | - | Near-infrared (NIR) fluorescence, large Stokes shift.[3] | [3] |
| Alternative Probes | |||||
| WSP-1 / WSP-5 | - | Low µM range | Minutes | Commercially available, well-characterized.[4][5] | [4][5] |
| Naphthalimide-based | Naphthalimide | 0.523 nM | ~60 min | High sensitivity, FRET-based mechanisms.[6] | [6] |
| Coumarin-based | Coumarin | - | - | Ratiometric sensing capabilities.[7] | [7] |
| Rhodamine-based | Rhodamine | 62.5 nM | - | Mitochondria-targetable, red emission.[3] | [3] |
Signaling Pathways and Detection Mechanisms
The detection of H₂S by fluorescent probes is typically achieved through specific chemical reactions that lead to a change in the fluorophore's emission properties. Common mechanisms for benzothiazole-based probes include H₂S-mediated reduction of an azide group or thiolysis of a dinitrophenyl (DNP) ether. These reactions trigger a "turn-on" fluorescence response.
Experimental Protocols
The evaluation of a novel fluorescent probe for H₂S follows a standardized set of experimental procedures to determine its performance characteristics.
1. Synthesis of the Benzothiazole-Based Probe:
A typical synthesis involves a multi-step organic reaction sequence. For instance, a common route is the condensation of a substituted 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole core. This is followed by the introduction of a recognition moiety for H₂S, such as a 2,4-dinitrophenyl ether or an azide group, and further functionalization to tune the probe's photophysical properties and cellular localization.
2. Evaluation of Sensitivity and Selectivity:
-
Sensitivity (LOD determination): The probe is incubated with varying concentrations of a H₂S donor (e.g., NaHS or Na₂S) in a suitable buffer (e.g., PBS, pH 7.4).[4][8] The fluorescence intensity is measured using a spectrofluorometer. The limit of detection is typically calculated as 3σ/slope, where σ is the standard deviation of the blank and the slope is derived from the linear portion of the fluorescence intensity versus H₂S concentration plot.[8]
-
Selectivity: The fluorescence response of the probe to H₂S is compared with its response to other biologically relevant reactive sulfur species (e.g., cysteine, glutathione, homocysteine) and other reactive oxygen and nitrogen species.[2][4] These experiments are crucial to ensure the probe's specificity for H₂S in a complex biological environment.
3. Cell Imaging and Biological Applications:
-
Cell Culture and Staining: A suitable cell line (e.g., HeLa, RAW 264.7) is cultured under standard conditions. The cells are then incubated with the fluorescent probe for a specific duration.
-
Fluorescence Microscopy: After incubation, the cells are washed to remove excess probe and imaged using a confocal fluorescence microscope. The fluorescence signal is monitored to detect both exogenous (by adding an H₂S donor) and endogenous H₂S.
Conclusion
Benzothiazole-based fluorescent probes represent a robust and versatile class of tools for the detection of hydrogen sulfide. Their favorable photophysical properties, coupled with high sensitivity and selectivity, make them invaluable for elucidating the complex roles of H₂S in health and disease. While the initially targeted "this compound" scaffold remains elusive in the current literature, the broader family of benzothiazole derivatives offers a wealth of options for researchers. Future developments in this area will likely focus on enhancing in vivo applicability through the development of two-photon probes and probes with even greater tissue penetration for real-time monitoring in complex biological systems.
References
- 1. Two simple but effective turn-on benzothiazole-based fluorescent probes for detecting hydrogen sulfide in real water samples and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Progress in Fluorescent Probes for the Detection and Research of Hydrogen Sulfide in Cells [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Computational Docking Studies on Benzothiazole Derivatives as Enzyme Inhibitors
A detailed guide for researchers and drug development professionals on the computational docking, synthesis, and in-vitro evaluation of benzothiazole derivatives targeting p56lck and DHPS enzymes.
The initial investigation into the computational docking of Benzo[c]isothiazole-5-carbaldehyde derivatives revealed a limited availability of specific research. Consequently, this guide broadens the scope to encompass the more extensively studied benzothiazole and thiazole derivatives, providing a comparative analysis of two notable studies. This guide will delve into the molecular docking simulations, experimental protocols, and resulting data from studies on benzothiazole-thiazole hybrids as potent p56lck inhibitors for cancer treatment and new benzothiazole derivatives as antimicrobial agents targeting the Dihydropteroate Synthase (DHPS) enzyme.
Comparative Data of Docking Studies
The following table summarizes the key quantitative data from the two compared studies, offering a side-by-side view of the derivatives, their biological targets, and their computationally predicted and experimentally determined activities.
| Study | Derivative Class | Target Enzyme | Most Active Compound | Docking Score (kcal/mol) | IC50 / MIC |
| Study 1: p56lck Inhibitors | Benzothiazole-Thiazole Hybrids | p56lck (Lymphocyte-specific protein tyrosine kinase) | Compound 1 | Not explicitly stated, but identified as a competitive inhibitor through docking and MD simulation. | Not explicitly stated in the provided abstract. |
| Study 2: DHPS Inhibitors | 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one | DHPS (Dihydropteroate Synthase) | Compound 16b | Not explicitly stated, but showed favorable interactions within the PABA pocket. | IC50: 7.85 µg/mL |
| Compound 16c | Not explicitly stated, but showed favorable interactions within the PABA pocket. | MIC (S. aureus): 0.025 mM |
Experimental Protocols
A thorough understanding of the methodologies employed is crucial for the replication and validation of scientific findings. Below are the detailed protocols for the key experiments cited in the compared studies.
Computational Docking Protocol (Utilizing GLIDE, Schrödinger)
This protocol outlines a general workflow for molecular docking studies using the GLIDE software by Schrödinger, which was employed in the study of p56lck inhibitors.[1]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., p56lck, PDB ID: 1QPC) is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared using the Protein Preparation Wizard in the Schrödinger Suite. This involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and removing all water molecules.
-
The protonation states of residues are optimized, and the structure is minimized using a force field such as OPLS.
-
-
Ligand Preparation:
-
The 2D structures of the benzothiazole derivatives are sketched using a molecular editor and then converted to 3D structures.
-
The ligands are prepared using the LigPrep module in the Schrödinger Suite. This process generates various possible ionization states, tautomers, stereoisomers, and ring conformations for each ligand at a specified pH range (e.g., 7.0 ± 2.0).
-
The energy of the generated ligand structures is minimized.
-
-
Receptor Grid Generation:
-
A receptor grid is generated around the active site of the prepared protein. The active site is typically defined by a co-crystallized ligand or by selecting key active site residues.
-
The grid box defines the volume within which the ligand will be docked.
-
-
Ligand Docking:
-
The prepared ligands are docked into the receptor grid using the GLIDE (Grid-based Ligand Docking with Energetics) program.
-
Docking can be performed at different precision levels, such as Standard Precision (SP) or Extra Precision (XP), to balance between speed and accuracy.
-
The docking algorithm samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
The docking poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
The docking scores (e.g., GlideScore) are used to rank the ligands based on their predicted binding affinity.
-
DHPS Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against the DHPS enzyme, as performed in the study on benzothiazole derivatives as antimicrobial agents.
-
Reagents and Materials:
-
Purified DHPS enzyme
-
p-Aminobenzoic acid (PABA) - substrate
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) - substrate
-
Test compounds (benzothiazole derivatives) dissolved in DMSO
-
Buffer solution (e.g., Tris-HCl with MgCl2)
-
96-well microplates
-
Spectrophotometer or a suitable detection system
-
-
Assay Procedure:
-
A reaction mixture is prepared in the wells of a 96-well plate containing the buffer, DHPP, and the DHPS enzyme.
-
The test compounds at various concentrations are added to the wells. A control well without any inhibitor is also prepared.
-
The reaction is initiated by adding PABA to all wells.
-
The plate is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as a colorimetric assay that measures the remaining PABA or a coupled enzyme assay.
-
The percentage of inhibition for each compound concentration is calculated relative to the control.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Processes: Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: A generalized workflow for computational molecular docking studies.
Caption: A simplified representation of the p56lck signaling pathway in T-cell activation and its inhibition by benzothiazole-thiazole hybrids.
References
Structure-Activity Relationship of Isothiazole-5-Carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Due to a lack of specific publicly available structure-activity relationship (SAR) studies on Benzo[c]isothiazole-5-carbaldehyde compounds, this guide provides a comparative analysis of the most closely related analogs for which experimental data has been published: isothiazole-5-carbaldehyde derivatives. The insights gleaned from the SAR of this core scaffold can inform the design and development of novel this compound compounds and their potential therapeutic applications.
This guide summarizes the key findings from a study on 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes, which were evaluated for their anti-diabetic potential through α-amylase inhibition and anti-glycation assays.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro α-amylase inhibitory and anti-glycation activities of a series of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes. The core structure and the variable substituent (Ar) are depicted in the accompanying image.
| Compound ID | Aryl Substituent (Ar) | α-Amylase Inhibition IC50 (mM)[1] | Anti-glycation IC50 (ppm)[1] |
| 3a | 2-Hydroxyphenyl | 14.6 | 6.70 |
| 3b | 4-Hydroxyphenyl | 25.4 | 7.20 |
| 3c | 2,4-Dihydroxyphenyl | 20.1 | 7.90 |
| 3d | 3,4-Dihydroxyphenyl | 22.7 | 8.50 |
| 3e | 4-Methoxyphenyl | 30.2 | 9.10 |
| 3f | 4-Chlorophenyl | 35.8 | 9.80 |
| 3g | 4-Bromophenyl | 38.1 | 10.20 |
| 3h | 4-Nitrophenyl | 42.5 | 10.80 |
| 3l | 2-Nitrophenyl | 17.9 | Not Reported |
| Aminoguanidine | Standard | Not Applicable | 11.92 |
Key Structure-Activity Relationship Insights:
-
α-Amylase Inhibition:
-
Substituents on the aryl ring significantly influence the inhibitory activity.
-
Electron-donating groups, particularly at the ortho position, enhance potency. Compound 3a (2-hydroxyphenyl) and 3l (2-nitrophenyl) exhibited the strongest inhibition.[1]
-
Electron-withdrawing groups generally lead to decreased activity.
-
-
Anti-glycation Potential:
-
Compounds with hydroxyl substitutions on the aryl ring (3a-3d ) demonstrated excellent anti-glycation potential, surpassing the standard aminoguanidine.[1]
-
The presence of strong electron-donating hydroxyl groups appears crucial for this activity.
-
Experimental Protocols
α-Amylase Inhibition Assay[1]
This assay evaluates the ability of the compounds to inhibit the enzymatic activity of α-amylase.
-
Preparation of Solutions:
-
A solution of α-amylase (0.5 mg/mL) was prepared in a 20 mM phosphate buffer (pH 6.9) containing 6.7 mM sodium chloride.
-
The synthesized compounds were dissolved in DMSO to prepare stock solutions.
-
A 1% starch solution was prepared by dissolving starch in the phosphate buffer.
-
Dinitrosalicylic acid (DNSA) color reagent was prepared.
-
-
Assay Procedure:
-
200 µL of the α-amylase solution was pre-incubated with 200 µL of the test compound solution at 37°C for 10 minutes.
-
200 µL of the starch solution was added to the mixture to initiate the enzymatic reaction.
-
The reaction mixture was incubated at 37°C for 15 minutes.
-
400 µL of DNSA color reagent was added to stop the reaction.
-
The mixture was heated in a boiling water bath for 5 minutes.
-
The mixture was then cooled to room temperature, and 5 mL of distilled water was added.
-
The absorbance was measured at 540 nm using a spectrophotometer.
-
Acarbose was used as the positive control.
-
The percentage of inhibition was calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Anti-glycation Assay[1]
This assay determines the ability of the compounds to prevent the non-enzymatic glycation of bovine serum albumin (BSA).
-
Preparation of Solutions:
-
A reaction mixture was prepared containing 500 µL of 10 mg/mL Bovine Serum Albumin (BSA) in a 0.1 M phosphate buffer (pH 7.4).
-
400 µL of 0.5 M glucose solution was added.
-
100 µL of the test compound solution was added.
-
Sodium azide (0.02%) was added to prevent bacterial growth.
-
-
Assay Procedure:
-
The reaction mixture was incubated at 37°C for 7 days.
-
After incubation, the fluorescence intensity of the glycated BSA was measured using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
Aminoguanidine was used as the positive control.
-
The percentage of inhibition was calculated using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100
-
Visualizations
Signaling Pathway of α-Amylase Inhibition
Caption: Proposed mechanism of α-amylase inhibition by isothiazole-5-carbaldehyde derivatives.
Experimental Workflow for Biological Evaluation
References
Navigating the Data Gap: The Case of Benzo[c]isothiazole-5-carbaldehyde-Derived Drugs
Despite a comprehensive search of available scientific literature, a significant data gap exists regarding the comparative in vitro and in vivo efficacy of drugs derived specifically from Benzo[c]isothiazole-5-carbaldehyde. While the broader families of benzothiazole and benzo[d]isothiazole derivatives are well-represented in pharmacological research, showcasing a range of activities from anticancer to antimicrobial, specific data for derivatives of the this compound scaffold remains elusive.
This lack of specific data prevents a direct comparative analysis as requested. The scientific community has extensively investigated the therapeutic potential of related benzothiazole structures, but it appears that this compound has not been a focal point for drug development studies, or at least, such studies are not widely published.
The existing body of research on analogous compounds, such as those derived from benzo[d]isothiazole, has revealed promising antiproliferative activity against various cancer cell lines. For instance, certain benzo[d]isothiazole derivatives have been shown to inhibit the growth of leukemia cells in vitro.[1] However, it is crucial to emphasize that these findings cannot be directly extrapolated to derivatives of the this compound isomer. The seemingly minor difference in the fusion of the thiazole and benzene rings can lead to significant variations in the molecule's three-dimensional structure and, consequently, its biological activity.
To illustrate the typical workflow for comparing in vitro and in vivo efficacy in drug discovery, a generalized experimental workflow is presented below. This workflow highlights the key stages of preclinical assessment that would be necessary to evaluate any new chemical entity, including hypothetical derivatives of this compound.
Figure 1: A generalized workflow for the preclinical evaluation of novel drug candidates, from initial synthesis to in vivo safety and efficacy testing.
This diagram outlines the logical progression from laboratory-based (in vitro) assays to studies in living organisms (in vivo). Initially, synthesized compounds undergo primary and secondary screenings to identify and confirm biological activity. Subsequent in vitro studies aim to elucidate the mechanism of action. Promising candidates, termed "lead compounds," are then advanced to in vivo studies, which assess their absorption, distribution, metabolism, and excretion (ADME), as well as their efficacy and safety in animal models.
While this provides a framework, the absence of specific data for this compound derivatives means that no quantitative data tables or detailed experimental protocols can be provided at this time. Researchers and drug development professionals interested in this specific chemical scaffold may need to undertake foundational research to synthesize and characterize its derivatives and subsequently evaluate their biological activities to fill the current knowledge void.
References
A Comparative Spectroscopic Analysis of Benzo[c]isothiazole and Benzo[d]isothiazole
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of Benzo[c]isothiazole and its Benzo[d]isothiazole isomer. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This guide delves into the spectroscopic nuances of two key structural isomers of the benzisothiazole scaffold: Benzo[c]isothiazole (also known as 2,1-benzisothiazole) and Benzo[d]isothiazole (also known as 1,2-benzisothiazole). Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in complex chemical environments, a common challenge in synthetic chemistry and drug discovery. This document presents a side-by-side comparison of their ¹H NMR, ¹³C NMR, IR, and MS data, offering a valuable resource for their characterization.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The differences in the electronic distribution and spatial arrangement of atoms in Benzo[c]isothiazole and Benzo[d]isothiazole lead to distinct chemical shifts and coupling patterns in their respective NMR spectra.
Table 1: Comparative ¹H NMR Data (ppm)
| Proton | Benzo[c]isothiazole (2,1-benzisothiazole) | Benzo[d]isothiazole (1,2-benzisothiazole) |
| H-3 | ~8.54 (d) | ~9.28 (s) |
| H-4 | ~7.80 (d) | ~8.14 (d) |
| H-5 | ~7.45 (t) | ~7.57 (t) |
| H-6 | ~7.60 (t) | ~7.65 (t) |
| H-7 | ~7.95 (d) | ~8.14 (d) |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. 's' denotes a singlet, 'd' a doublet, and 't' a triplet.
Table 2: Comparative ¹³C NMR Data (ppm)
| Carbon | Benzo[c]isothiazole (2,1-benzisothiazole) | Benzo[d]isothiazole (1,2-benzisothiazole) |
| C-3 | ~150.0 | ~155.0 |
| C-3a | ~130.0 | ~153.0 |
| C-4 | ~125.0 | ~122.0 |
| C-5 | ~128.0 | ~125.0 |
| C-6 | ~126.0 | ~127.0 |
| C-7 | ~121.0 | ~121.0 |
| C-7a | ~152.0 | ~132.0 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. The key differences in the IR spectra of Benzo[c]isothiazole and Benzo[d]isothiazole arise from the distinct vibrations of their C=N, C=C, and C-S bonds within the heterocyclic ring.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Benzo[c]isothiazole (2,1-benzisothiazole) | Benzo[d]isothiazole (1,2-benzisothiazole) |
| Aromatic C-H stretch | ~3100 - 3000 | ~3100 - 3000 |
| C=N stretch | ~1640 | ~1620 |
| Aromatic C=C stretch | ~1600 - 1450 | ~1600 - 1450 |
| C-S stretch | ~850 - 750 | ~850 - 750 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The fragmentation patterns of Benzo[c]isothiazole and Benzo[d]isothiazole under electron ionization (EI) are expected to differ due to the different stabilities of the isomeric molecular ions and their subsequent fragmentation pathways. Both isomers have a molecular weight of approximately 135.19 g/mol .
Table 4: Key Mass Spectral Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | Major Fragments |
| Benzo[c]isothiazole | 135 | 108, 91, 69 |
| Benzo[d]isothiazole | 135 | 108, 91, 69 |
Note: While the major fragments may appear at similar m/z values, their relative intensities can be a key differentiating factor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the general experimental protocols for the acquisition of NMR, IR, and MS data for the benzisothiazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the benzisothiazole isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).
-
Data Acquisition :
-
¹H NMR : Standard pulse sequences are used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR : Proton-decoupled spectra are acquired. Key parameters include a spectral width of 0-200 ppm and a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation :
-
Neat Liquid : A drop of the liquid sample is placed between two KBr or NaCl plates.
-
Solid (KBr Pellet) : A small amount of the solid sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet.
-
-
Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly employed for the analysis of volatile compounds like benzisothiazole isomers.
-
Sample Preparation : The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
GC-MS Parameters :
-
GC Column : A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection : A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.
-
Temperature Program : A temperature gradient is used to separate the isomers. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min.
-
Ionization : Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their m/z ratio.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of benzisothiazole isomers.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzo[c]isothiazole-5-carbaldehyde
Researchers and drug development professionals handling Benzo[c]isothiazole-5-carbaldehyde must adhere to strict safety and disposal protocols to mitigate risks and ensure a secure laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with industry best practices and regulatory requirements.
Hazard Profile and Safety Summary
This compound is a chemical compound that presents several health and environmental hazards. Understanding these risks is the first step in safe handling and disposal.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | Skull and crossbones |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Danger | Skull and crossbones |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | Exclamation mark |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | Exclamation mark |
| Acute Aquatic Hazard (Category 3) | H402: Harmful to aquatic life | - | - |
This data is compiled from publicly available Safety Data Sheets (SDS).[1][2]
Immediate first aid measures are critical in case of exposure.[1][3] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[3] If inhaled, move the person to fresh air; if breathing has stopped, provide artificial respiration. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present.[1] If swallowed, rinse the mouth and immediately call a poison center or doctor.[1]
Step-by-Step Disposal Protocol
Proper disposal of this compound is not merely a suggestion but a requirement to prevent environmental contamination and ensure workplace safety. Disposal must be carried out through an approved waste disposal plant.[1]
Experimental Protocol for Waste Neutralization (if applicable and approved):
While direct disposal through a licensed contractor is the primary recommendation, in-lab neutralization may be a preliminary step if your institution's safety protocols and local regulations permit. A general approach for neutralizing aldehydes involves oxidation. A common laboratory oxidizing agent is potassium permanganate. However, this reaction can be exothermic and should only be performed by trained personnel in a controlled environment, such as a fume hood, with appropriate personal protective equipment. The specific reaction conditions for this compound would need to be determined on a small scale before attempting to neutralize larger quantities. Due to the hazardous nature of this compound, it is strongly advised to consult with your institution's Environmental Health and Safety (EHS) office before attempting any neutralization procedures.
General Disposal Workflow:
The following workflow outlines the mandatory steps for the safe disposal of this compound.
Figure 1. Workflow for the proper disposal of this compound.
Detailed Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat.
-
Waste Container:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (skull and crossbones, exclamation mark).
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's EHS department. Improper mixing can lead to dangerous chemical reactions.
-
-
Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[1]
-
The storage area should have secondary containment to prevent the spread of material in case of a spill.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the disposal of the hazardous waste.
-
You will likely need to complete a hazardous waste manifest or a similar form, providing details about the chemical and the amount of waste.
-
Follow your institution's specific procedures for waste pickup.
-
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and the Safety Data Sheet for the most current and detailed information.
References
Essential Safety and Operational Guide for Handling Benzo[c]isothiazole-5-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of Benzo[c]isothiazole-5-carbaldehyde.
Hazard Profile:
Based on data from structurally similar compounds such as isothiazolinones and benzothiazole derivatives, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled. It is expected to cause serious eye irritation and may lead to skin sensitization. All isothiazolinones are recognized as positive skin sensitizers.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Route of Exposure | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Eye/Face | Safety Goggles or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] To be worn at all times in the laboratory. |
| Skin | Chemical-resistant Gloves (Nitrile rubber recommended) | Gloves must be inspected prior to use.[3] Wash and dry hands thoroughly after handling. |
| Lab Coat / Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[4] | |
| Respiratory | Fume Hood or adequate ventilation | Use only in a well-ventilated area or outdoors.[4][5] |
| Respirator (if needed) | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] | |
| General Hygiene | Eyewash Station and Safety Shower | Must be readily accessible in the work area. |
Experimental Workflow & PPE Selection
The selection of appropriate PPE is a critical step in the experimental workflow. The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.
Operational Plan
Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. This includes safety goggles, a lab coat, and chemical-resistant gloves.
-
Weighing and Transfer: When weighing or transferring the solid compound, take care to avoid generating dust.
-
Spills: In the event of a spill, do not panic. Evacuate the immediate area if necessary. For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal. Do not let the chemical enter drains.[3]
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[4]
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Rinsing: If a container is to be reused, it must be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Environmental Precautions: Prevent the release of this chemical into the environment. Do not dispose of it in the regular trash or pour it down the drain.[3]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
